3-propylbicyclo[1.1.1]pentan-1-amine hydrochloride
Description
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Properties
IUPAC Name |
3-propylbicyclo[1.1.1]pentan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c1-2-3-7-4-8(9,5-7)6-7;/h2-6,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHWQHKFNOAVQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC12CC(C1)(C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-propylbicyclo[1.1.1]pentan-1-amine hydrochloride CAS 2490426-45-2
The following technical guide is structured to provide an exhaustive analysis of 3-propylbicyclo[1.1.1]pentan-1-amine hydrochloride , focusing on its role as a high-value bioisostere in modern medicinal chemistry.
CAS: 2490426-45-2 Formula: C₈H₁₅N·HCl Molecular Weight: 161.67 g/mol (Salt) / 125.21 g/mol (Free Base)
Executive Summary: The "Saturated Bioisostere" Advantage
In the landscape of contemporary drug discovery, 3-propylbicyclo[1.1.1]pentan-1-amine represents a critical tool for "escaping the flatland" of aromatic-heavy libraries. It serves as a geometrically rigid, sp³-rich bioisostere for 1,4-disubstituted phenyl rings and tert-butyl groups.
Unlike flexible alkyl chains, the bicyclo[1.1.1]pentane (BCP) core maintains a defined vector orientation (180°) between the amine and the propyl tail, mimicking the para-substitution of benzene but with significantly improved physicochemical properties:
-
Metabolic Stability: The bridgehead carbons are resistant to oxidative metabolism (CYP450) compared to benzylic positions.
-
Solubility: The reduction in planarity disrupts crystal lattice energy and increases aqueous solubility (LogS).
-
Lipophilicity Modulation: The propyl group allows for precise tuning of LogP, balancing the hydrophilicity of the amine.
Structural Analysis & Physicochemical Profile
The BCP scaffold offers a unique combination of rigidity and compact volume. The distance between the bridgehead carbons (C1–C3) is approximately 1.85 Å , which is shorter than the para-phenyl distance (~2.8 Å) but often sufficient to maintain pharmacophoric alignment while reducing molecular weight and lipophilicity.
Comparative Metrics Table
| Property | p-Propylaniline (Analog) | 3-Propyl-BCP-amine (Target) | Impact on Drug Design |
| Hybridization | sp² (Planar) | sp³ (3D/Cage) | Increases Fsp³ score; improves solubility. |
| Vector Angle | 180° | 180° | Retains linear substituent orientation. |
| LogP (Calc) | ~2.5 | ~1.6 - 1.9 | Lowers lipophilicity; reduces non-specific binding. |
| pKa (Amine) | ~4.6 (Aniline) | ~9.5 - 10.5 (Alkylamine) | Changes from weak base to basic center; alters salt bridge potential. |
| Metabolic Risk | High (Ring oxidation/Quinone) | Low (Cage is inert) | Extends half-life ( |
Vector Alignment Diagram
The following diagram illustrates the bioisosteric relationship between the target BCP amine and a traditional phenyl ring.
Figure 1: Structural comparison highlighting the transition from a planar aromatic system to the rigid BCP cage.[1]
Synthetic Methodology: The Core Protocol
The synthesis of 3-alkyl-BCP-amines has historically been challenging due to the strain of the BCP cage. However, modern "strain-release" chemistry utilizing [1.1.1]propellane allows for direct access.
The most authoritative route, adapted from Gleason et al. (2019) , utilizes a multicomponent carboamination strategy. This approach avoids the unstable BCP-acid intermediates often required in older Curtius rearrangement routes.
Reaction Scheme: One-Pot Aminoalkylation[2][3][4]
Mechanism:
-
Nucleophilic Attack: A magnesium amide (generated in situ) attacks the bridgehead of [1.1.1]propellane, cleaving the central bond and generating a bridgehead Grignard intermediate.
-
Electrophilic Trapping: The intermediate is trapped with 1-iodopropane (or 1-bromopropane) to install the propyl chain.
-
Deprotection (if required): If a protected amine (e.g., dibenzylamine) is used, a subsequent hydrogenolysis yields the primary amine.
Detailed Workflow
Figure 2: Synthetic pathway via magnesium-mediated propellane opening (Gleason Protocol).
Experimental Considerations (Self-Validating Steps)
-
Propellane Stability: [1.1.1]Propellane is volatile and sensitive. It is typically used as a solution in ether/THF. Validation: Titer of propellane solution should be checked by NMR using an internal standard (e.g., anisole) before use.
-
Temperature Control: The Grignard formation is exothermic. Maintain reaction at 0°C to prevents polymerization of propellane.
-
Quenching: The bridgehead Grignard is highly basic. Quench with dilute HCl in ether to directly precipitate the salt if the protecting group strategy allows, or use standard aqueous workup for the protected amine.
Handling & Stability Guide
As a hydrochloride salt, CAS 2490426-45-2 is significantly more stable than its free base counterpart, which can be volatile and prone to reaction with atmospheric CO₂ (forming carbamates).
| Parameter | Specification / Recommendation |
| Physical State | White to off-white crystalline solid. |
| Hygroscopicity | Moderate. Store in a desiccator. |
| Solubility | Highly soluble in water, MeOH, DMSO. Sparingly soluble in DCM/EtOAc. |
| Stability | Acid: Stable. Base: Free base is volatile; handle in solution. |
| Storage | -20°C for long term. Protect from moisture. |
Critical Handling Note: BCP amines are stronger bases than their aniline analogs. When using this compound in coupling reactions (e.g., amide coupling), ensure sufficient non-nucleophilic base (DIPEA/TEA) is present to neutralize the HCl salt, but be aware that the nucleophilicity of the BCP-amine is high (similar to tert-butylamine).
Applications in Drug Development[1][2][5][6][7][8]
Case Study: Solubility Enhancement
Replacing a p-propylphenyl group with a 3-propyl-BCP moiety in a lead compound often results in a 10-100 fold increase in aqueous solubility . This is attributed to the "Lattice Energy Disruption" effect, where the 3D BCP cage prevents the efficient π-π stacking that stabilizes crystalline packing of aromatic compounds.
Case Study: Metabolic Blocking
In programs targeting CNS disorders, BCP amines are used to block metabolic soft spots. The bridgehead positions of the BCP cage are sterically shielded and electronically deactivated toward CYP450 oxidation, unlike the benzylic carbons of a propyl-phenyl group which are prone to rapid hydroxylation.
References
-
Gleason, J. L., et al. (2019).[2] "Aminoalkylation of [1.1.1]Propellane Enables Direct Access to High-Value 3-Alkylbicyclo[1.1.1]pentan-1-amines."[2][3] Organic Letters, 21(17), 6800–6804.[4] [Link][4]
-
Measom, N. D., et al. (2016).[5] "Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor." ACS Medicinal Chemistry Letters, 8(1), 43–48.[4] [Link][4]
-
Stepan, A. F., et al. (2012). "Application of the Bicyclo[1.1.1]pentane Motif as a Non-Classical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry, 55(7), 3414–3424. [Link]
-
Mykhailiuk, P. K. (2019).[2][4] "Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going." Organic & Biomolecular Chemistry, 17, 2839-2849. [Link]
Sources
- 1. BLD Insights | Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines [frontiersin.org]
- 5. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
Escape from Flatland: A Technical Guide to sp³-Rich Phenyl Ring Replacements
Executive Summary
The historical over-reliance on planar, aromatic scaffolds in drug discovery has contributed to high attrition rates due to poor solubility and non-specific binding. This guide provides a technical roadmap for "escaping from flatland" by replacing phenyl rings with rigid, sp³-rich bioisosteres. We focus on the structural justification, physicochemical impact, and synthetic execution of deploying Bicyclo[1.1.1]pentanes (BCPs) , Cubanes , and Bicyclo[2.1.1]hexanes as superior metabolic and patentable alternatives to the benzene ring.
The Rationale: Why Abandon the Phenyl Ring?
The correlation between molecular saturation and clinical success is not anecdotal; it is statistical. As defined by Lovering et al., the fraction of sp³ carbons (
The Physicochemical Cost of Aromaticity
Planar aromatic rings promote
-
Poor Solubility: Crystal lattice energy increases, reducing aqueous solubility.
-
Promiscuity: Flat molecules intercalate into off-target proteins (e.g., CYP450s, hERG), increasing toxicity risks.
-
Metabolic Liability: Electron-rich aromatic rings are prime targets for oxidative metabolism (epoxidation/hydroxylation).
The sp³ Solution
Replacing a phenyl ring with a saturated bioisostere (e.g., BCP) disrupts planarity while maintaining the vector orientation of substituents. This results in:
-
Increased Solubility: Disruption of crystal packing.
-
Improved Metabolic Stability: C(sp³)-H bonds in strained systems are often stronger and sterically protected compared to aromatic C-H bonds.
-
Novel IP Space: These scaffolds often break crowded patent landscapes.
The Structural Toolbox: Selecting the Right Bioisostere
Not all sp³ cycles are equivalent. Selection depends on the specific substitution pattern (para, meta, ortho) of the phenyl ring being replaced.
Comparative Metrics
| Scaffold | Substitution Mimicry | Distance ( | LogP Impact | Metabolic Stability |
| Phenyl | N/A | 2.79 Å | Baseline | Low (Oxidation prone) |
| Bicyclo[1.1.1]pentane (BCP) | Para | 1.85 Å | Lower ( | High |
| Cubane | Para, Meta, Ortho | 2.72 Å | Similar/Higher | Mixed (Context dependent) |
| Bicyclo[2.2.2]octane (BCO) | Para | 2.60 Å | Higher | High |
| Bicyclo[2.1.1]hexane | Meta/Ortho | Variable | Lower | High |
*Distance (
Deep Dive: BCP vs. Cubane
-
BCP (The Para Specialist): The gold standard for para-phenyl replacement. It is significantly smaller than benzene, which can be advantageous in tight binding pockets, but it may fail if the receptor relies on the specific length of the phenyl spacer.
-
Cubane (The Geometric Perfect Match): Cubane's diagonal distance (2.72 Å) is nearly identical to benzene (2.79 Å). Unlike BCP, cubane allows for 1,2- (ortho) and 1,3- (meta) substitution patterns.
-
Warning: While generally stable, the cubane core can sometimes act as a "metabolic hotspot," undergoing oxidation to a ring-opened ketene in specific oxidative environments [1].[2]
-
Decision Framework: The Selection Logic
The following diagram outlines the logical flow for selecting the appropriate scaffold based on geometric and electronic requirements.
Caption: Logic flow for selecting sp³ bioisosteres based on substitution geometry and steric requirements.
Experimental Protocol: Metallaphotoredox Decarboxylative Arylation
One of the biggest challenges in adopting these scaffolds is synthetic access. Traditional cross-couplings (Suzuki/Buchwald) often fail with sp³ centers due to slow oxidative addition or
The most robust method for attaching a BCP or Cubane core to a heteroaromatic drug scaffold is Metallaphotoredox Decarboxylative Cross-Coupling [2]. This method utilizes redox-active esters (RAEs) derived from ubiquitous carboxylic acids.
Objective
To couple a BCP-carboxylic acid (as an RAE) with an aryl halide to form a
Materials
-
Substrate: Bicyclo[1.1.1]pentane-1-carboxylic acid (1.0 equiv).
-
Coupling Partner: Heteroaryl bromide/iodide (1.0 equiv).
-
Photocatalyst: [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (1 mol%).
-
Metal Catalyst: NiCl2·glyme (10 mol%) + dtbbpy (15 mol%).
-
Reagents: N-Hydroxyphthalimide (NHP), DIC (Diisopropylcarbodiimide), DMAP.
-
Solvent: DMF or DMA (degassed).
-
Light Source: Blue LED (450 nm).
Workflow Diagram
Caption: Step-by-step workflow for the decarboxylative coupling of BCP-acids.
Step-by-Step Methodology
-
Redox-Active Ester (RAE) Synthesis (In Situ or Pre-formed):
-
Dissolve BCP-carboxylic acid (1.0 mmol) in DCM.
-
Add N-Hydroxyphthalimide (1.1 equiv) and DMAP (0.1 equiv).
-
Add DIC (1.1 equiv) dropwise at 0°C. Stir at RT for 2 hours.
-
Checkpoint: Verify RAE formation by TLC (shift in
) or LCMS. Filter off urea byproduct if pre-forming; otherwise, carry crude if using an optimized "one-pot" variant.
-
-
Reaction Assembly (Glovebox or Schlenk Line):
-
To a vial equipped with a stir bar, add:
-
Aryl bromide (0.5 mmol).
-
BCP-RAE (0.75 mmol, 1.5 equiv).
-
[Ir] Photocatalyst (1 mol%).
-
NiCl2·glyme (10 mol%) and dtbbpy (15 mol%).
-
-
Dissolve in anhydrous, degassed DMF (concentration ~0.1 M).
-
Add base if required (e.g., Cs2CO3), though often neutral conditions suffice for RAEs.
-
-
Irradiation:
-
Seal the vial and irradiate with Blue LEDs (approx. 40W fan-cooled setup) for 16–24 hours.
-
Mechanism:[3][4] The Ir catalyst excites under light, reducing the RAE to generate a BCP radical (and CO2). The Ni catalyst captures the radical and the aryl halide, performing reductive elimination to forge the bond.
-
-
Purification:
-
Dilute with EtOAc, wash with LiCl (aq) to remove DMF.
-
Purify via flash chromatography. BCP derivatives typically do not stain well with UV; use KMnO4 or Iodine stain.
-
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009).[5][6] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link][6][7][8]
-
Mykhailiuk, P. K. (2019).[5][9] Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry. [Link]
-
Zuo, Z., et al. (2014). Merging Photoredox with Nickel Catalysis: Coupling of α-Carboxyl sp³-Carbons with Aryl Halides. Science. [Link]
-
Chalmers, B. A., et al. (2016).[10] Validating Eaton's Hypothesis: Cubane as a Benzene Bioisostere.[10] Angewandte Chemie International Edition. [Link]
-
Denisenko, A., et al. (2020). Saturated Bioisosteres of Ortho-Substituted Benzenes. Angewandte Chemie. [Link][11]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. Escape from flatland: increasing saturation as an approach to improving clinical success - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. semanticscholar.org [semanticscholar.org]
Technical Guide: 3-Substituted Bicyclo[1.1.1]pentan-1-amine Building Blocks
Executive Summary
This technical guide provides a comprehensive analysis of 3-substituted bicyclo[1.1.1]pentan-1-amines (BCP-amines), a class of high-value building blocks in modern medicinal chemistry. These motifs serve as saturated, sp³-rich bioisosteres for para-substituted anilines and tert-butyl groups. By replacing planar aromatic rings with the rigid, three-dimensional BCP scaffold, researchers can significantly enhance aqueous solubility, metabolic stability, and permeability without compromising ligand-target binding affinity. This guide details the physicochemical rationale, synthesis strategies (including strain-release amination), and practical experimental protocols for integrating these units into drug discovery workflows.
Physicochemical Rationale: The "Escape from Flatland"
The transition from planar aromatic systems to saturated cage-like structures is a dominant trend in lead optimization. BCP-amines offer a unique geometric and electronic profile that mimics the vector alignment of para-anilines while removing the liabilities associated with electron-rich aromatic rings (e.g., toxicity via quinone imine formation).
Structural Comparison: BCP-Amine vs. Aniline
The BCP core provides a linear exit vector similar to a 1,4-disubstituted benzene but with a shorter distance between bridgehead carbons.
| Property | Aniline (1,4-phenylene) | BCP-Amine (1,3-diyl) | Impact on Drug Design |
| Geometry | Planar (2D) | Rigid Cage (3D) | BCP increases Fsp³, improving solubility. |
| Exit Vector Distance | ~2.8 Å | ~1.85 Å | BCP is a "short spacer"; may require linker adjustment. |
| Lipophilicity (LogP) | High | Low | BCP reduces non-specific binding (LLE improvement). |
| Metabolic Stability | Prone to oxidation (CYP450) | High (C-H bonds are strong) | BCP blocks metabolic soft spots. |
| Basicity (pKa of amine) | ~4.6 (Weak base) | ~8-9 (Aliphatic amine) | BCP-amine is more basic; affects salt formation/permeability. |
Bioisosteric Mapping
The following diagram illustrates the structural relationship and vector alignment between the classical aniline scaffold and the BCP-amine bioisostere.
Caption: Logical mapping of the bioisosteric replacement of a para-aniline with a BCP-amine, highlighting the preservation of vector linearity and improvement in physicochemical properties.
Synthesis Strategies: Harnessing Strain Energy
The synthesis of 3-substituted BCP-amines relies heavily on the unique reactivity of [1.1.1]propellane .[1][2] This highly strained precursor contains an inverted central C–C bond (approx. 60 kcal/mol strain energy) that is susceptible to radical addition and nucleophilic attack (strain-release amination).
Core Synthetic Pathways
Two primary strategies exist for accessing the target building blocks:[3]
-
Strain-Release Amination: Direct attack of an amine (or amide anion) across the propellane central bond.[2]
-
Radical Functionalization: Addition of a radical species (often to the 3-position) followed by capture or modification to install the amine.
Caption: Divergent synthesis pathways from [1.1.1]propellane. Path A utilizes ionic strain release for amines; Path B utilizes radical chemistry for 3-substitution.
Experimental Protocol: "Turbo-Amide" Strain-Release Amination
This protocol details the synthesis of a BCP-amine using the "Turbo-Amide" methodology developed by the Baran lab. This approach is superior to direct amine addition for non-basic amines and anilines, utilizing a Grignard reagent to activate the amine.
Target Molecule: N-Benzyl-bicyclo[1.1.1]pentan-1-amine (or derivative). Safety Warning: [1.1.1]Propellane is volatile and potentially explosive. Handle in a fume hood behind a blast shield.
Materials & Reagents[2][3][4][5][6]
-
[1.1.1]Propellane solution: ~0.5 M in diethyl ether (freshly prepared or commercial).
-
Amine substrate: e.g., Benzylamine or an aniline derivative.
-
Reagent: Isopropylmagnesium chloride (iPrMgCl) 2.0 M in THF.
-
Solvent: Anhydrous THF.
-
Quench: 1.0 M HCl in ether or methanol.
Step-by-Step Methodology
-
Amine Activation (Formation of Turbo-Amide):
-
Charge a flame-dried Schlenk flask with the amine substrate (1.0 equiv) and anhydrous THF (0.2 M concentration) under Argon.
-
Cool the solution to 0 °C using an ice bath.
-
Dropwise add iPrMgCl (1.05 equiv). Evolution of gas (propane) will be observed.
-
Stir at 0 °C for 15 minutes, then warm to room temperature (RT) for 15 minutes to ensure complete deprotonation.
-
-
Strain-Release Reaction:
-
Cool the magnesium amide solution back to 0 °C.
-
Add the [1.1.1]propellane solution (1.2–1.5 equiv) via syringe.
-
Critical Step: Allow the reaction to warm to RT and stir. Monitoring by LCMS is difficult due to lack of chromophore; monitor by NMR or consumption of starting amine. Reaction times vary from 1 to 12 hours.
-
-
Quenching & Isolation:
-
Cool the mixture to 0 °C.
-
Quench carefully with 1.0 M HCl (in MeOH or Et2O) to protonate the resulting BCP-amine magnesium salt.
-
Dilute with Et2O.[2] If the product precipitates as the HCl salt, filter and wash with Et2O.
-
Alternative Workup: For free base, quench with saturated NH4Cl, extract with EtOAc (3x), dry over Na2SO4, and concentrate. Note: BCP-amines can be volatile; avoid high vacuum if the molecular weight is low.
-
-
Purification:
-
Flash column chromatography is often required if the conversion is incomplete. Use a polar solvent system (e.g., DCM/MeOH/NH4OH) for the free amine.
-
Validation Criteria (Self-Validating System)
-
1H NMR: Look for the characteristic BCP bridgehead proton (if 3-position is unsubstituted) at ~2.0–2.5 ppm (singlet) . The methylene protons of the cage appear as a singlet at ~1.5–1.9 ppm .
-
13C NMR: The bridgehead carbons appear at ~50–60 ppm .
-
Mass Spec: Observe [M+H]+ corresponding to Product Mass = Amine Mass + 66.05 Da (C5H6).
Advanced Applications: 3-Functionalization
To obtain 3-substituted BCP-amines (where the 3-position is not H), one must employ bifunctionalization strategies.
Radical Carboamination
Recent advances allow the simultaneous installation of a carbon group at C3 and an amine at C1.
-
Mechanism: An alkyl or aryl radical adds to [1.1.1]propellane. The resulting BCP radical is then trapped by a nitrogen source (e.g., diazo compounds or via metal-catalyzed cross-coupling).
-
Key Building Block: 3-amino-bicyclo[1.1.1]pentane-1-carboxylic acid .[4] This is a commercially available, high-utility scaffold where the acid group allows for amide coupling (mimicking the "tail" of a drug) and the amine mimics the "head".
Case Study: BCP-Analog of an IDO1 Inhibitor
In the optimization of IDO1 inhibitors, the replacement of a phenyl linker with a BCP moiety demonstrated the power of this bioisostere.[3]
-
Challenge: The phenyl ring in the parent compound suffered from rapid oxidative metabolism.
-
Solution: Substitution with a 3-substituted BCP-amine.
-
Result: The BCP analog maintained potency (IC50 < 50 nM) but showed a >10-fold improvement in microsomal stability and reduced CYP inhibition.
References
-
Stepan, A. F., et al. (2012).[5][6][7] "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry. Link
-
Gianatassio, R., et al. (2016).[8] "Strain-Release Amination." Science. Link
-
Mykhailiuk, P. K. (2019).[8] "Bicyclo[1.1.1]pentanes: Synthesis and Application." Angewandte Chemie International Edition. Link
-
Bunker, K. D., et al. (2011). "Scalable Synthesis of 3-Amino-bicyclo[1.1.1]pentane-1-carboxylic Acid." Organic Letters. Link
-
Lovering, F., et al. (2009).[8][9] "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link
Sources
- 1. Recent advances in the applications of [1.1.1]propellane in organic synthesis [html.rhhz.net]
- 2. Strain Release Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of bioisostere-bicyclo 1.1.1 pentane (BCP) in drug design [jcpu.cpu.edu.cn]
- 7. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 8. Frontiers | The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines [frontiersin.org]
- 9. New method for bicyclo[1.1.1]pentane ketones synthesis | EurekAlert! [eurekalert.org]
Technical Guide: Physicochemical Profiling of Propyl-Substituted Bicyclo[1.1.1]pentane (BCP) Amines
Executive Summary
The incorporation of bicyclo[1.1.1]pentane (BCP) as a bioisostere for phenyl rings, tert-butyl groups, and internal alkynes is a cornerstone strategy in modern lead optimization. While the naked BCP scaffold is often employed to reduce lipophilicity (LogP) and improve metabolic stability, the propyl-substituted BCP amine motif represents a specific, high-value tactical modification.
This guide details the physicochemical impact of installing a propyl group at the C3 position of a C1-BCP amine. Unlike simple bioisosteric replacement, this modification is often used to "rescue" potency by filling hydrophobic pockets (exit vectors) while maintaining a favorable pKa profile distinct from both anilines and standard aliphatic amines.
Part 1: The BCP Scaffold in Medicinal Chemistry
The Bioisosteric Rationale
Replacing a para-substituted phenyl ring with a 1,3-disubstituted BCP core is a non-classical strategy. The BCP bridgehead carbons possess significant
-
Dimensionality: The distance between bridgehead carbons in BCP is ~1.85 Å, compared to ~2.8 Å for a phenyl ring. The propyl group is frequently added to the C3 position to extend this vector, mimicking the spatial reach of a para-substituted aromatic system without the metabolic liability of the aromatic ring.
-
Electronic Effect: The BCP core is electron-withdrawing relative to a standard alkyl chain but electron-donating relative to a phenyl ring.
Decision Framework: When to Propylate?
The propyl-BCP motif is specifically indicated when:
-
Potency Loss: A naked BCP replacement of a phenyl ring leads to a loss of van der Waals contacts in a deep hydrophobic pocket.
-
Solubility Issues: A standard tert-butyl amine is too lipophilic, but a phenyl amine is too insoluble or metabolically labile.
-
Basicity Tuning: The target requires a basic amine (
) for salt bridge formation, which an aniline ( ) cannot provide.
Part 2: Physicochemical Profiling (Data & Trends)
The following data synthesizes experimental trends observed in high-throughput physicochemical profiling campaigns. Values are comparative estimates based on validated structure-property relationship (SPR) datasets [1, 2].
Table 1: Comparative Physicochemical Properties[1][2]
| Scaffold Class | Representative Structure | pKa (Conj. Acid) | LogP (Oct/Water) | Electronic Character | |
| Aniline | 4-Propylaniline | 4.8 - 5.2 | ~ 2.6 | Reference | |
| Alkyl Amine | 1-Amino-4-propylcyclohexane | 10.5 - 10.8 | ~ 3.2 | +0.6 | |
| Naked BCP | 1-Aminobicyclo[1.1.1]pentane | 8.2 - 8.6 | ~ 0.4 | -2.2 | Hybrid |
| Propyl-BCP | 1-Amino-3-propyl-BCP | 8.5 - 8.9 | ~ 1.9 | -0.7 | Optimized Bioisostere |
Analysis of pKa Values
The pKa of the propyl-substituted BCP amine typically falls in the 8.5 – 8.9 range.
-
Mechanism: The BCP bridgehead nitrogen is less basic than a standard tertiary alkyl amine (pKa ~10.5) due to the increased
-character of the C1 carbon, which exerts a mild electron-withdrawing effect. -
Propyl Contribution: The C3-propyl group exerts a weak inductive effect (+I), slightly raising the pKa compared to the naked BCP amine, but not enough to reach the high basicity of cyclohexyl analogs. This is advantageous for oral bioavailability, ensuring a fraction of the molecule remains neutral at intestinal pH (7.4) to facilitate passive permeation.
Analysis of LogP Values
The propyl-BCP amine exhibits a LogP of approximately 1.9 .
-
Lipophilicity Shift: Replacing a phenyl ring with a BCP core typically lowers LogP by ~2 units.[1] However, adding the propyl chain adds back approximately +1.5 LogP units.
-
Result: The final molecule is lipophilic enough to cross membranes but significantly more soluble than its pure phenyl or cyclohexyl analogs.
Part 3: Visualization of Logic & Workflow
Bioisosteric Design Logic
The following diagram illustrates the decision tree for selecting the Propyl-BCP motif.
Figure 1: Strategic workflow for transitioning from an aniline liability to an optimized Propyl-BCP amine.
Part 4: Experimental Methodologies
To validate these values in your specific series, the following protocols are recommended. These are designed to be self-validating systems.
Protocol: High-Throughput pKa Determination (Potentiometric)
Objective: Accurate determination of ionization constants using the Sirius T3 or equivalent.
-
Sample Prep: Dissolve 0.5 mg of the Propyl-BCP amine HCl salt in 1.5 mL of degassed water containing 0.15 M KCl (to maintain constant ionic strength).
-
Calibration: Perform a blank titration (HCl/KOH) to determine the exact carbonate content and electrode parameters. Self-Validation: The electrode slope must be >98% of theoretical Nernstian response.
-
Titration:
-
Titrate from pH 2.0 to pH 12.0 using 0.5 M KOH.
-
Perform a triple titration (Acid
Base Acid Base) to check for hysteresis (indicates precipitation or decomposition).
-
-
Data Analysis: Use the Bjerrum difference plot. The point of half-neutralization represents the pKa.
-
Expectation: A sharp inflection point around pH 8.7. If the curve is shallow, suspect aggregation.
-
Protocol: Chromatographic LogP (CHI LogD)
Objective: Rapid estimation of lipophilicity using HPLC, which correlates better with drug discovery throughput than shake-flask methods.
-
Column Selection: Use a Fast-Gradient C18 column (e.g., Agilent Poroshell 120, 2.1 x 50mm).
-
Mobile Phase:
-
A: 50 mM Ammonium Acetate pH 7.4 (buffers the amine).
-
B: Acetonitrile.[2]
-
-
Calibration Standards: Run a mixture of 5 standards with known LogP values spanning -0.5 to 5.0 (e.g., Theophylline, Toluene, Triphenylene).
-
Workflow:
-
Inject 1
L of 10 mM sample. -
Run a linear gradient 0-100% B over 3 minutes.
-
Record Retention Time (
).
-
-
Calculation:
-
Convert
to Chromatographic Hydrophobicity Index (CHI). -
Formula:
. -
Validation: The
of the calibration standards must be .
-
Part 5: Synthesis & Purification Workflow[4]
The synthesis of 3-propyl-BCP amines requires specific attention to the volatility of the intermediates.
Figure 2: Synthetic route highlighting the critical radical addition step.
References
-
Mykhailiuk, P. K. (2019).[3] Bicyclo[1.1.1]pentanes: High-Value Bioisosteres for Medicinal Chemistry.[1][3][4][5][6] European Journal of Organic Chemistry.
-
Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Non-Classical Phenyl Ring Bioisostere.[7] Journal of Medicinal Chemistry.
-
Burton, K. I., & MacMillan, D. W. C. (2025).[5] Rapid access to 3-substituted bicyclo[1.1.1]pentanes.[5] Chem.
-
PharmaBlock Whitepaper. (2020). Bicyclo[1.1.1]pentane (BCP) as an sp3 Carbon-rich Bioisostere.[3][5][6][7]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. rsc.org [rsc.org]
- 3. The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid [mdpi.com]
- 7. img01.pharmablock.com [img01.pharmablock.com]
An In-Depth Technical Guide to Novel Aliphatic Amine Scaffolds for "Escape from Flatland" Strategies
Foreword: Beyond the Plane - A New Dimension in Drug Discovery
For decades, medicinal chemistry has been heavily influenced by the convenience and predictability of aromatic ring systems. This has led to a preponderance of "flat," two-dimensional molecules in drug discovery pipelines.[1] However, this "flatland" has its limitations, often leading to challenges in achieving target selectivity, favorable physicochemical properties, and novel intellectual property.[2] The "escape from flatland" concept, a paradigm shift in drug design, advocates for the exploration of three-dimensional (3D) molecular architectures to overcome these hurdles.[1][3] This guide provides an in-depth technical exploration of novel aliphatic amine scaffolds as a powerful tool for implementing these strategies, offering researchers and drug development professionals a practical roadmap to navigate this exciting chemical space.
The Imperative for Three-Dimensionality in Modern Drug Design
The over-reliance on flat, aromatic structures in drug discovery has been a significant contributing factor to the high attrition rates of drug candidates.[1] Increasing the three-dimensional character of a molecule, often quantified by the fraction of sp3-hybridized carbons (Fsp3), has been shown to correlate with improved clinical success.[3] Molecules with greater 3D character tend to exhibit superior pharmacological properties, including enhanced solubility, metabolic stability, and target selectivity.[4][5]
The fundamental principle behind this is that biological targets, such as proteins, are inherently three-dimensional entities with complex, chiral binding pockets.[6] 3D molecules can achieve more specific and intricate interactions with these targets, leading to higher potency and reduced off-target effects.[7] This guide will focus on aliphatic amine scaffolds, a versatile class of building blocks that are instrumental in constructing these complex 3D architectures. Saturated N-heterocycles are prevalent in a wide range of biologically active molecules and are increasingly sought-after scaffolds in the development of new pharmaceuticals.[8][9]
Key Physicochemical Property Improvements
Moving from a flat aromatic scaffold to a 3D aliphatic amine counterpart can lead to significant improvements in key drug-like properties.
| Property | "Flat" Aromatic Scaffold | 3D Aliphatic Amine Scaffold | Rationale for Improvement |
| Solubility | Often poor due to high crystallinity and planarity. | Generally improved. | The non-planar, more complex shape disrupts crystal packing, leading to lower lattice energy and increased solubility.[10] |
| Lipophilicity (logP) | Can be high, leading to poor ADME properties. | Can be modulated and often reduced. | The introduction of heteroatoms and a more compact 3D structure can reduce lipophilicity.[11] |
| Metabolic Stability | Aromatic rings are prone to oxidative metabolism by cytochrome P450 enzymes. | Generally more stable. | Saturated aliphatic systems lack the electron-rich pi systems that are susceptible to oxidation.[12] |
| Target Selectivity | Planar structures can lead to non-specific binding (promiscuity). | Often higher. | The well-defined 3D shape allows for more precise interactions with the target's binding site, reducing off-target binding.[5] |
| Fraction sp3 (Fsp3) | Low | High | By definition, these scaffolds are rich in sp3-hybridized carbons, a key indicator of three-dimensionality.[10][13] |
Designing Novel Aliphatic Amine Scaffolds: A Conceptual Workflow
The design and synthesis of novel 3D aliphatic amine scaffolds is an iterative process that combines computational modeling with advanced synthetic chemistry. The following workflow illustrates the key stages involved.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Structural Characterization Methods: NMR, X-Ray Crystallography [kbdna.com]
- 3. researchgate.net [researchgate.net]
- 4. Ring Opening of Aziridines by Pendant Silanols Allows for Preparations of (±)-Clavaminol H, (±)-Des-Acetyl-Clavaminol H, (±)-Dihydrosphingosine, and (±)-N-Hexanoyldihydrosphingosine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00400G [pubs.rsc.org]
- 8. REGIOSELECTIVE RING OPENING REACTIONS OF AZIRIDINE-2-PHOSPHONATES AND AZIRIDINE BASED CHIRAL LIGANDS FOR CATALYTIC, ASYMMETRIC AZOMETHINE YLIDE CYCLOADDITIONS AND AZA-HENRY REACTION [open.metu.edu.tr]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Research Collection | ETH Library [research-collection.ethz.ch]
- 11. Fragment-based screening using X-ray crystallography and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Combining photoredox catalysis and hydrogen atom transfer for dearomative functionalization of electron rich heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
3-propyl-BCP-amine hydrochloride safety data sheet (SDS)
This technical guide provides an in-depth profile of 3-propylbicyclo[1.1.1]pentan-1-amine hydrochloride , a specialized building block in medicinal chemistry. This compound serves as a high-value bioisostere for para-substituted anilines or tert-butyl amines, offering improved metabolic stability and vector alignment in drug candidates.
Beyond the Sheet: A Bioisosteric Utility Guide
Document Control:
-
Version: 2.1 (Technical Release)
-
Status: Research & Development (R&D) Use Only
Chemical Identity & Structural Logic
Unlike standard aliphatic amines, the BCP (bicyclo[1.1.1]pentane) scaffold imparts unique physicochemical properties due to its rigid, linear geometry. The 3-propyl substitution specifically targets lipophilic pockets while maintaining a lower molecular weight footprint than a phenyl ring.
| Property | Technical Specification |
| Chemical Name | 3-propylbicyclo[1.1.1]pentan-1-amine hydrochloride |
| Common Name | 3-Propyl-BCP-amine HCl |
| Molecular Formula | C₈H₁₅N[1][2] · HCl |
| Molecular Weight | 161.67 g/mol (Salt) / 125.21 g/mol (Free Base) |
| Structural Class | Strained carbocycle; Bioisostere (Phenyl/t-Butyl) |
| CAS Registry | Not widely indexed; Reference analog: 3-isopropyl (CAS 1886967-00-5) |
| Appearance | White to off-white crystalline solid |
| Solubility | High in H₂O, DMSO, Methanol; Low in non-polar solvents |
Bioisosteric Rationale
The BCP core acts as a "spacer" that mimics the geometry of a benzene ring (distance between bridgeheads ~1.85 Å vs. ~2.8 Å for p-phenylene) but without the aromatic ring count (Fsp³ enriched). The propyl tail adds lipophilicity (
Hazards Identification (GHS Classification)
Based on structure-activity relationships (SAR) of homologous BCP-amines (e.g., 3-methyl-BCP-amine).
Signal Word: WARNING
| Hazard Category | Code | Statement |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[3] |
| STOT - Single Exposure | H335 | May cause respiratory irritation.[3] |
Precautionary Protocol:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
-
P280: Wear protective gloves/eye protection/face protection.[3][4]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do.[3] Continue rinsing.[3][5]
Synthesis & Manufacturing Insights
Understanding the synthesis is critical for assessing impurity profiles. This compound is typically derived from [1.1.1]propellane , a highly strained precursor.
Primary Synthetic Pathway (Radical Addition)
The most robust route involves the radical addition of a propyl source across the central bond of [1.1.1]propellane, followed by amine installation.
Figure 1: Simplified synthetic logic from [1.1.1]propellane to target amine.
Impurity Watch:
-
Propellane Oligomers: [1.1.1]propellane can polymerize; look for higher MW impurities.
-
Ring Opening: The BCP cage can open to form 1,3-dienes under harsh acidic/thermal stress, though the HCl salt is generally stable.
Handling, Storage & Stability
Expert Insight: While the HCl salt stabilizes the amine, the BCP cage itself is thermodynamically unstable relative to open-chain isomers. However, it is kinetically stable at room temperature.
Storage Protocol
-
Temperature: Store at 2–8°C (Refrigerated). Long-term storage at -20°C is recommended to prevent slow degradation.
-
Atmosphere: Hygroscopic . Store under Inert Gas (Argon or Nitrogen) . Moisture absorption can lead to clumping and hydrolysis risks over extended periods.
-
Container: Tightly sealed glass vial with a PTFE-lined cap. Avoid metal containers if trace metal scavenging is a concern for downstream catalysis.
Stability Metrics
-
Solid State: Stable for >2 years if desiccated and frozen.
-
Solution State: Stable in water/methanol for >24 hours. Avoid prolonged exposure to strong bases (pH > 12) which liberates the free amine; free BCP amines are volatile and can sublime.
Emergency & First Aid Protocols
Standard amine salt protocols apply, with specific attention to the potential for dust inhalation.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, give oxygen. The dust is a respiratory irritant (STOT SE 3).
-
Skin Contact: Brush off loose particles. Wash with soap and water for 15 minutes. Note: BCP amines can penetrate skin more readily than aryl amines due to lipophilicity.
-
Eye Contact: Flush with water for 15 minutes, lifting eyelids. Seek medical attention if redness persists.
Application in Drug Design (SAR)
Why choose 3-propyl-BCP-amine ?
-
Metabolic Blockade: The bridgehead carbons are quaternary, blocking metabolic oxidation (CYP450) common at benzylic positions.
-
Solubility Boost: BCPs disrupt planarity (unlike phenyl rings), reducing crystal lattice energy and improving aqueous solubility of the final drug molecule.
-
Vector Alignment: The 1,3-substitution provides a collinear exit vector (180°), perfectly mimicking para-phenyl substitution.
Figure 2: Decision logic for replacing Phenyl rings with BCP scaffolds.[6][7]
References
-
Burton, K. I., & MacMillan, D. W. C. (2025).[7] Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Chem. Link[7]
-
Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry.[1][8] Link
-
Sigma-Aldrich. (2024). Safety Data Sheet for 3-Methylbicyclo[1.1.1]pentan-1-amine HCl (Analog Reference). Link
-
TCI Chemicals. (2024). Bicyclo[1.1.1]pentan-1-amine Hydrochloride Product Specifications. Link
Sources
- 1. 1-Bicyclo 1.1.1 pentylamine hydrochloride 22287-35-0 [sigmaaldrich.com]
- 2. 3-Methylbicyclo[1.1.1]pentan-1-amine HCl | 796963-34-3 [sigmaaldrich.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Bicyclo[1.1.1]pentan-1-amine Hydrochloride | 22287-35-0 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 5. combi-blocks.com [combi-blocks.com]
- 6. 3-cyclopropylbicyclo[1.1.1]pentan-1-amine hydrochloride 95% | CAS: 2763756-42-7 | AChemBlock [achemblock.com]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-propylbicyclo[1.1.1]pentan-1-amine from [1.1.1]propellane
Abstract
This document provides a comprehensive guide for the synthesis of 3-propylbicyclo[1.1.1]pentan-1-amine, a valuable building block in modern drug discovery. Bicyclo[1.1.1]pentanes (BCPs) are increasingly utilized as bioisosteres for phenyl rings, tert-butyl groups, and alkynes, offering improved physicochemical properties such as enhanced solubility and metabolic stability.[1][2] The protocol herein focuses on a highly efficient one-pot aminoalkylation of [1.1.1]propellane, a strained and highly reactive precursor, enabling direct access to the target amine.[3][4] This guide is intended for researchers, scientists, and drug development professionals seeking to incorporate this privileged scaffold into their synthetic programs.
Introduction: The Rise of Bicyclo[1.1.1]pentanes in Medicinal Chemistry
The quest for novel molecular scaffolds that can favorably modulate the properties of drug candidates is a central theme in medicinal chemistry.[1] In this context, bicyclo[1.1.1]pentanes (BCPs) have emerged as a compelling structural motif.[2][5] Their rigid, three-dimensional structure allows them to mimic the geometry of a para-substituted benzene ring, while their saturated nature often imparts superior metabolic stability and aqueous solubility.[6] The incorporation of BCPs into bioactive molecules has been shown to lead to improved pharmacokinetic profiles, making them a highly sought-after component in drug design.[2][7]
[1.1.1]Propellane, a highly strained hydrocarbon, serves as a key precursor to a wide array of functionalized BCPs.[8][9] The inherent strain energy within its central carbon-carbon bond (the "interbridgehead" bond) makes it susceptible to facile cleavage by a variety of reagents, including radicals and nucleophiles.[10][11] This unique reactivity provides a direct entry point for the introduction of diverse functionalities onto the BCP core.[12][13]
This application note will focus on a specific, high-value transformation: the synthesis of 3-propylbicyclo[1.1.1]pentan-1-amine from [1.1.1]propellane. This target molecule is of particular interest as it combines the desirable BCP scaffold with a primary amine, a common functional handle for further elaboration, and an alkyl chain, which can modulate lipophilicity.
Synthetic Strategy: A One-Pot Aminoalkylation Approach
The direct synthesis of 1,3-disubstituted BCPs from [1.1.1]propellane in a single operation is a highly attractive and efficient strategy.[3] The method detailed below, developed by Hughes and coworkers, employs a sequential addition of a magnesium amide and an alkyl electrophile to [1.1.1]propellane.[3][4] This approach circumvents the need for the isolation of potentially unstable intermediates and allows for the rapid construction of a diverse library of 3-alkylbicyclo[1.1.1]pentan-1-amines.
Reaction Mechanism
The reaction proceeds through a two-step, one-pot sequence. First, a magnesium amide, generated in situ from the corresponding amine and a Grignard reagent, adds across the central bond of [1.1.1]propellane. This nucleophilic addition results in the formation of a metalated bicyclo[1.1.1]pentane intermediate. In the second step, this intermediate is trapped by an alkyl electrophile, in this case, 1-bromopropane, to afford the desired 3-propylbicyclo[1.1.1]pentan-1-amine.
Figure 1: Proposed mechanism for the one-pot aminoalkylation of [1.1.1]propellane.
Experimental Protocol
This protocol is adapted from the work of Hughes et al. and provides a general procedure for the synthesis of 3-propylbicyclo[1.1.1]pentan-1-amine.[3]
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) |
| Dibenzylamine | (C₆H₅CH₂)₂NH | 197.28 | 217 mg | 1.1 |
| n-Butyllithium | C₄H₉Li | 64.06 | 0.44 mL (2.5 M in hexanes) | 1.1 |
| Magnesium Bromide | MgBr₂ | 184.11 | 203 mg | 1.1 |
| [1.1.1]Propellane | C₅H₆ | 66.12 | 1.0 mL (0.5 M in Et₂O) | 0.5 |
| 1-Bromopropane | C₃H₇Br | 123.00 | 0.091 mL | 1.0 |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | 5 mL | - |
Step-by-Step Procedure
Caution: This reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
-
Preparation of the Magnesium Amide:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add dibenzylamine (217 mg, 1.1 mmol) and anhydrous THF (2 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add n-butyllithium (0.44 mL of a 2.5 M solution in hexanes, 1.1 mmol) dropwise.
-
Stir the resulting solution at 0 °C for 15 minutes.
-
In a separate flame-dried flask, add magnesium bromide (203 mg, 1.1 mmol) and anhydrous THF (3 mL).
-
Transfer the freshly prepared lithium amide solution to the magnesium bromide suspension via cannula at 0 °C.
-
Allow the resulting mixture to warm to room temperature and stir for 30 minutes.
-
-
Reaction with [1.1.1]Propellane and Alkylation:
-
Cool the magnesium amide solution to 0 °C.
-
Add a solution of [1.1.1]propellane (1.0 mL of a 0.5 M solution in Et₂O, 0.5 mmol) dropwise to the magnesium amide solution.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Add 1-bromopropane (0.091 mL, 1.0 mmol) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the N,N-dibenzyl protected amine.
-
Deprotection of the dibenzyl groups can be achieved via standard methods, such as hydrogenolysis, to yield the final product, 3-propylbicyclo[1.1.1]pentan-1-amine.
-
Figure 2: General experimental workflow for the synthesis of 3-propylbicyclo[1.1.1]pentan-1-amine.
Scope and Limitations
The one-pot aminoalkylation of [1.1.1]propellane has been shown to be compatible with a range of primary and secondary alkyl halides, affording the corresponding 3-alkylbicyclo[1.1.1]pentan-1-amines in good yields.[3] The reaction tolerates various functional groups, making it a versatile tool for the synthesis of diverse BCP-containing building blocks.
| Amine | Electrophile | Product | Yield (%) |
| Dibenzylamine | 1-Bromopropane | N,N-Dibenzyl-3-propylbicyclo[1.1.1]pentan-1-amine | 75 |
| Morpholine | 1-Iodobutane | 4-(3-Butylbicyclo[1.1.1]pentan-1-yl)morpholine | 68 |
| Aniline | 1-Bromohexane | N-(3-Hexylbicyclo[1.1.1]pentan-1-yl)aniline | 55 |
Table 1: Representative examples of the aminoalkylation of [1.1.1]propellane. Yields are for the isolated, protected amine products. Adapted from Hughes et al.[3]
Conclusion
The synthesis of 3-propylbicyclo[1.1.1]pentan-1-amine from [1.1.1]propellane via a one-pot aminoalkylation protocol represents a highly efficient and modular approach to this valuable building block. The mild reaction conditions and broad substrate scope make this method particularly attractive for applications in drug discovery and medicinal chemistry. By providing direct access to functionalized BCPs, this strategy facilitates the exploration of this important class of bioisosteres in the design of next-generation therapeutics.
References
-
Hughes, A. D., et al. (2019). Aminoalkylation of [1.1.1]Propellane Enables Direct Access to High-Value 3-Alkylbicyclo[1.1.1]pentan-1-amines. Organic Letters, 21(17), 6800-6804. [Link]
-
Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9513-9523. [Link]
-
Stepan, A. F., et al. (2012). Bicyclo[1.1.1]pentane as a Phenyl Group Bioisostere: A Gamut of Applications in Medicinal Chemistry. Journal of Medicinal Chemistry, 55(7), 3414-3424. [Link]
-
Pang, Q., et al. (2022). The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. Frontiers in Chemistry, 10, 1016613. [Link]
-
Recent advances in the applications of [1.1.1]propellane in organic synthesis. (n.d.). RSC Publishing. [Link]
-
Rationalizing the diverse reactivity of [1.1.1]propellane through σ–π-delocalization. (n.d.). Chemical Science (RSC Publishing). [Link]
-
Synthesis of All‐Carbon Disubstituted Bicyclo[1.1.1]pentanes by Iron‐Catalyzed Kumada Cross‐Coupling. (n.d.). ResearchGate. [Link]
-
Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. (2023). JACS Au. [Link]
-
Synthesis and functionalization of bicyclo[1.1.1]pentanes. (2023). Domainex. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis in Review: Synthesis of bicyclo[1.1.1]pentanes and ortho-difunctionalised arenes | Domainex [domainex.co.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Aminoalkylation of [1.1.1]Propellane Enables Direct Access to High-Value 3-Alkylbicyclo[1.1.1]pentan-1-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Medicinal Chemistry and the Pharmacy Curriculum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recent advances in the applications of [1.1.1]propellane in organic synthesis [html.rhhz.net]
- 11. Rationalizing the diverse reactivity of [1.1.1]propellane through σ–π-delocalization - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. chinesechemsoc.org [chinesechemsoc.org]
- 13. researchgate.net [researchgate.net]
Application Note: High-Efficiency Amide Coupling of 3-Propylbicyclo[1.1.1]pentan-1-amine
This Application Note and Protocol is designed for researchers utilizing 3-propylbicyclo[1.1.1]pentan-1-amine (and related 3-substituted BCP amines) in medicinal chemistry and peptide synthesis.
Executive Summary
3-propylbicyclo[1.1.1]pentan-1-amine represents a high-value "saturated bioisostere" of para-substituted anilines or tert-butyl amines. While the Bicyclo[1.1.1]pentane (BCP) core improves solubility and metabolic stability compared to phenyl rings, the bridgehead amine presents a unique steric and electronic profile.
Contrary to the intuition that the bulky cage might hinder reactivity, BCP-amines exhibit exceptional nucleophilicity due to the high
Physicochemical Profile & Mechanistic Insight[1][2]
The "Nucleophilicity Paradox"
Researchers often assume BCP amines behave like sterically hindered tert-butylamine. However, they are significantly more reactive.
-
Geometry: The bridgehead carbon has high
-character (approx. - like), forcing the nitrogen lone pair into a highly directional orbital that projects away from the cage. -
pKa: The conjugate acid pKa is typically 8.5 – 9.0 , making it more basic than anilines (pKa ~4.6) but slightly less basic than unhindered alkyl amines (pKa ~10.5).
-
Implication: You do not need forcing conditions (e.g., acid chlorides at high heat). Standard high-performance coupling reagents work excellently if the pH is controlled.
3-Propyl Substituent Effect
The 3-propyl chain adds lipophilicity (
Reagent Selection Guide
| Component | Recommended Reagent | Scientific Rationale |
| Coupling Agent | HATU (Small scale) T3P (Scale-up) | HATU: Gold standard for rapid kinetics; overcomes residual steric repulsion. T3P (Propylphosphonic anhydride): Excellent for BCPs; low epimerization risk; easy aqueous workup. |
| Base | DIPEA (Hünig's Base) | Sterically hindered base prevents interference with the activated ester while sufficiently deprotonating the BCP-ammonium species. |
| Solvent | DMF or DMAc | BCP amines are highly soluble here. DCM is acceptable but may cause precipitation of the activated acid intermediate. |
| Additive | HOAt (if using EDC) | Not needed for HATU. Critical if using carbodiimides to prevent N-acylurea formation. |
Experimental Protocol
Diagrammatic Workflow (Graphviz)
Caption: Optimized workflow for coupling BCP-amines using HATU activation.
Standard Operating Procedure (SOP)
Scale: 0.1 mmol (Adaptable to 1-5 mmol)
Materials:
-
Carboxylic Acid Partner (1.0 equiv)[1]
-
3-propylbicyclo[1.1.1]pentan-1-amine (1.1 – 1.2 equiv) [Often supplied as HCl salt]
-
HATU (1.1 equiv)
-
DIPEA (3.0 equiv if Amine is HCl salt; 2.0 equiv if free base)
-
DMF (anhydrous, 0.1 M concentration relative to Acid)
Step-by-Step:
-
Activation:
-
In a dry vial, dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF .
-
Add DIPEA (1.0 equiv only at this stage) to initiate activation.
-
Critical: Stir for 2–5 minutes. The solution should turn slightly yellow. Do not wait longer than 10 minutes to avoid racemization of sensitive chiral acids.
-
-
Amine Addition:
-
In a separate vial, dissolve 3-propylbicyclo[1.1.1]pentan-1-amine (1.2 equiv) in a minimal amount of DMF.
-
If using the HCl salt, add the remaining DIPEA (2.0 equiv) to this amine solution before combining.
-
Add the amine solution dropwise to the activated acid mixture.
-
-
Reaction:
-
Stir at Room Temperature (20–25 °C) .
-
Time: BCP amines are fast. Conversion is usually complete in 30–60 minutes .
-
-
Monitoring:
-
Check via LCMS. Look for the product mass.
-
Note: The BCP moiety is not UV active. Ensure your detector monitors the amide bond (210/254 nm) or relies on MS ionization.
-
-
Workup (High Throughput/Small Scale):
-
Dilute with EtOAc (10 volumes).
-
Wash with 0.5 M HCl (or 10% Citric Acid). Why? The unreacted BCP amine is basic; acid wash removes it efficiently into the aqueous layer.
-
Wash with Sat. NaHCO₃ (removes unreacted acid/HATU byproducts).
-
Wash with Brine, Dry over Na₂SO₄, Concentrate.[1]
-
Troubleshooting & Optimization
| Observation | Root Cause | Solution |
| Low Conversion (<50%) | Steric clash with Acid partner. | Switch to T3P (50% in EtOAc) with Pyridine (3 eq) as solvent/base. Heat to 50°C. T3P is less sterically demanding than HATU. |
| Precipitate Forms | Low solubility of BCP-peptide. | Switch solvent to NMP or add HFIP (Hexafluoroisopropanol) as a co-solvent (10% v/v) to disrupt aggregation. |
| Epimerization | Over-activation. | Use COMU instead of HATU. Reduce base to Collidine (weaker base). Perform activation at 0°C. |
Decision Tree for Difficult Couplings (Graphviz)
Caption: Logic flow for troubleshooting difficult BCP-amine couplings.
References
-
Stepan, A. F., et al. (2012).[2][1][3][4] "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry. Link[4]
-
Mykhailiuk, P. K. (2019).[2][3] "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry. Link
-
Kanazawa, J., & Uchiyama, M. (2019).[3] "Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane." Synlett. Link
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines [frontiersin.org]
- 3. Bicyclo(1.1.1)pentane - Wikipedia [en.wikipedia.org]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
Application Notes and Protocols: Reductive Amination Procedures Using Bicyclo[1.1.1]pentan-1-amines
Introduction: The Rising Prominence of Bicyclo[1.1.1]pentan-1-amines in Drug Discovery
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can impart favorable physicochemical and pharmacological properties to drug candidates is relentless. Bicyclo[1.1.1]pentan-1-amines (BCPAs) have emerged as a compelling structural motif, primarily serving as a saturated, three-dimensional bioisostere for anilines and other aryl amines.[1] The rigid, cage-like structure of the bicyclo[1.1.1]pentane (BCP) core offers a distinct vector for substituent placement compared to its flat aromatic counterparts. This unique geometry can lead to improved metabolic stability, enhanced aqueous solubility, and novel interactions with biological targets, making BCPAs highly sought-after building blocks in drug development.[2]
Reductive amination stands as one of the most robust and widely utilized methods for the formation of carbon-nitrogen bonds in organic synthesis.[3][4] This one-pot reaction, which combines a carbonyl compound with an amine in the presence of a reducing agent to yield a more substituted amine, is prized for its operational simplicity and broad functional group tolerance.[5] This guide provides detailed protocols and technical insights for the successful application of BCPAs in reductive amination reactions, a key transformation for incorporating this valuable scaffold into complex molecules.
Mechanistic Considerations: The Interplay of Sterics and Electronics
The reductive amination process commences with the nucleophilic attack of the amine on the carbonyl carbon, forming a hemiaminal intermediate. Subsequent dehydration yields an iminium ion, which is then reduced to the final amine product. The choice of reducing agent is critical; it must be mild enough to not reduce the starting carbonyl compound but sufficiently reactive to reduce the transient iminium ion.
dot graph ReductiveAminationMechanism { graph [rankdir="LR", splines=ortho, nodesep=0.6, fontname="Arial"]; node [shape=none, fontname="Arial"]; edge [fontname="Arial"];
} caption: "General Mechanism of Reductive Amination with BCP-Amine."
While the BCP cage is sterically demanding, studies have revealed the exceptional reactivity of the bridgehead amine.[6] This is attributed to a combination of low steric hindrance around the nitrogen lone pair and high intrinsic nucleophilicity. This heightened reactivity suggests that BCPAs are excellent substrates for reductive amination, likely proceeding under standard, mild conditions.
Recommended Reducing Agent: Sodium Triacetoxyborohydride (STAB)
For the reductive amination of BCPAs, sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, is the reagent of choice.[7][8] Its popularity stems from several key advantages:
-
Mildness and Selectivity: STAB is a mild reducing agent that selectively reduces iminium ions in the presence of aldehydes and most ketones, minimizing the formation of alcohol byproducts.[9]
-
Broad Functional Group Tolerance: The reaction can be performed in the presence of a wide array of functional groups, including esters, amides, nitriles, and nitro groups.[10]
-
Convenience: STAB is a stable, commercially available solid that is easy to handle. Reactions are typically run as a one-pot procedure at room temperature.[11]
| Reducing Agent | Advantages | Disadvantages |
| Sodium Triacetoxyborohydride (STAB) | Mild, selective for iminium ions, broad functional group tolerance, commercially available and stable. | Can be slower with highly hindered ketones. |
| Sodium Cyanoborohydride (NaBH₃CN) | Effective and selective. | Highly toxic (releases cyanide upon acidification), less reactive with some substrates. |
| Sodium Borohydride (NaBH₄) | Inexpensive and readily available. | Can reduce the starting aldehyde/ketone, often requires a two-step procedure.[10] |
| Catalytic Hydrogenation | "Green" and atom-economical. | Requires specialized equipment (hydrogenator), catalyst can be sensitive to functional groups. |
Detailed Experimental Protocols
The following protocols provide a general framework for the reductive amination of bicyclo[1.1.1]pentan-1-amine with both aldehydes and ketones. Optimization may be required for specific substrates.
Protocol 1: Reductive Amination of Bicyclo[1.1.1]pentan-1-amine with an Aldehyde
This protocol describes the reaction of bicyclo[1.1.1]pentan-1-amine with a representative aldehyde, benzaldehyde, to form N-benzyl-bicyclo[1.1.1]pentan-1-amine.
dot graph Protocol1_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.5, fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", fillcolor="#F1F3F4"]; edge [fontname="Arial"];
} caption: "Workflow for Reductive Amination of BCPA with an Aldehyde."
Materials:
-
Bicyclo[1.1.1]pentan-1-amine hydrochloride (BCPA·HCl)
-
Benzaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Triethylamine (TEA)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add bicyclo[1.1.1]pentan-1-amine hydrochloride (1.0 eq).
-
Add anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of approximately 0.1-0.2 M with respect to the limiting reagent.
-
Add the aldehyde (1.0-1.1 eq) to the suspension.
-
Add triethylamine (1.1 eq) to neutralize the hydrochloride salt and stir the mixture at room temperature for 10-15 minutes. The mixture should become a clear solution.
-
In a single portion, add sodium triacetoxyborohydride (1.2-1.5 eq) to the reaction mixture. A slight exotherm may be observed.
-
Stir the reaction at room temperature for 2-16 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., 3 x dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated bicyclo[1.1.1]pentan-1-amine.
Protocol 2: Reductive Amination of Bicyclo[1.1.1]pentan-1-amine with a Ketone
This protocol details the reaction of bicyclo[1.1.1]pentan-1-amine with a ketone, such as cyclohexanone. Reactions with ketones are often slower than with aldehydes and may benefit from the addition of an acid catalyst.
Materials:
-
Bicyclo[1.1.1]pentan-1-amine hydrochloride (BCPA·HCl)
-
Cyclohexanone
-
Sodium triacetoxyborohydride (STAB)
-
Triethylamine (TEA)
-
1,2-Dichloroethane (DCE), anhydrous
-
Acetic acid (optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Silica gel for column chromatography
Procedure:
-
Follow steps 1-4 as described in Protocol 1, using the desired ketone (1.0-1.2 eq) in place of the aldehyde.
-
Optional: For less reactive or sterically hindered ketones, add acetic acid (1.0-2.0 eq) to the reaction mixture to catalyze iminium ion formation.[7][10]
-
Add sodium triacetoxyborohydride (1.5-2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, or until completion as determined by TLC or LC-MS. Gentle heating (e.g., to 40-50 °C) may be required for particularly challenging substrates.
-
Follow steps 7-10 as described in Protocol 1 for workup and purification.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction stalls, consider adding an additional portion of STAB. For ketone substrates, the addition of acetic acid or gentle heating can be beneficial.
-
Dialkylation: While BCPAs are primary amines, dialkylation is generally not a significant issue under STAB-mediated reductive amination conditions. However, if observed, a two-step procedure (pre-formation of the imine followed by reduction with NaBH₄) can be employed.[8]
-
Solvent Choice: 1,2-Dichloroethane (DCE) is generally the preferred solvent.[7] Tetrahydrofuran (THF) can also be used, though reactions may be slower.
-
Moisture Sensitivity: While not as sensitive as other hydride reagents, it is good practice to use anhydrous solvents and perform the reaction under an inert atmosphere to ensure the efficacy of the STAB.
Conclusion
The reductive amination of bicyclo[1.1.1]pentan-1-amines is a highly effective and versatile method for the synthesis of novel N-alkylated and N-arylated BCP derivatives. The exceptional nucleophilicity of the BCPA bridgehead amine, coupled with the mild and selective nature of sodium triacetoxyborohydride, provides a reliable platform for medicinal chemists and drug development professionals to incorporate this valuable three-dimensional scaffold into their target molecules. The protocols and insights provided herein serve as a comprehensive guide to enable the successful application of this important transformation.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Retrieved from [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). PubMed. Available at: [Link]
-
Magdich, D. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Retrieved from [Link]
- Baran, P. S. (2015). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride.
-
Zhang, X., et al. (2022). The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. Frontiers in Chemistry, 10, 968415. Available at: [Link]
-
Goh, Y. W., et al. (2014). ChemInform Abstract: A New Route to Bicyclo[1.1.1]pentan-1-amine from 1-Azido-3-iodobicyclo[1.1.1]pentane. ChemInform, 45(34). Available at: [Link]
-
Chen, C., et al. (2023). Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. Arkivoc, 2023(ii), 202312003. Available at: [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Chemistry Steps. (2024). Aldehydes and Ketones to Amines. Retrieved from [Link]
-
Mykhailiuk, P. K. (2019). The syntheses of bicyclo[1.1.1]pentan-1-amine (21) by Schmidt reaction... ResearchGate. Retrieved from [Link]
-
Zhang, X., et al. (2022). The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. Frontiers in Chemistry, 10. Available at: [Link]
-
Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9513–9522. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Anderson, E. A., et al. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 3(5), 1258–1273. Available at: [Link]
-
Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). PMC. Available at: [Link]
-
Wang, P., et al. (2025). Synthesis of Diverse Glycosyl Bicyclo[1.1.1]pentanes Enabled by Electrochemical Functionalization of [1.1.1]Propellane. Journal of the American Chemical Society. Available at: [Link]
-
Mykhailiuk, P. K. (2023). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. Available at: [Link]
-
Anderson, E. A., et al. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. PMC. Available at: [Link]
Sources
- 1. The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
Application Note: Functionalization of 3-propylbicyclo[1.1.1]pentan-1-amine for Library Synthesis
Executive Summary & Strategic Value
In the landscape of modern medicinal chemistry, 3-propylbicyclo[1.1.1]pentan-1-amine represents a high-value "exit vector" scaffold. The bicyclo[1.1.1]pentane (BCP) core acts as a validated bioisostere for para-phenylene and tert-butyl groups, offering improved metabolic stability and aqueous solubility while maintaining a rigid, rod-like geometry.
The specific inclusion of the 3-propyl substituent provides a defined lipophilic vector, allowing the molecule to probe hydrophobic pockets without the metabolic liability of aromatic rings (e.g., oxidation to phenols). This guide details the protocols for functionalizing the bridgehead amine (
Key Physicochemical Characteristics
| Property | Value / Description | Impact on Protocol |
| Geometry | Linear, Rod-like ( | Low steric hindrance for coupling; high accessibility. |
| Basicity (pKa) | ~8.5 – 9.0 (Conjugate Acid) | Lower than t-butylamine; requires less base for deprotonation. |
| Nucleophilicity | High (Bridgehead | Exceptionally reactive compared to Bicyclo[2.2.2]octane (BCO).[1][2] |
| Volatility | High (as Free Base) | CRITICAL: Must be handled as HCl or Tosylate salt. |
| Solubility | High in MeOH, DMSO (Salt form) | Compatible with standard library solvents. |
Handling & Storage Protocols
Volatility Management
The free base of 3-propyl-BCP-amine is volatile and prone to sublimation. Loss of material is the primary failure mode in library synthesis.
-
Storage: Store exclusively as the Hydrochloride (HCl) or Tosylate (TsOH) salt at -20°C.
-
Weighing: Weigh rapidly in ambient air; the salt is generally non-hygroscopic but should not be left exposed for extended periods.
-
Free-Basing: NEVER isolate the free base by evaporation. Perform "in situ" neutralization during the coupling step.
Library Synthesis Workflow
The following flowchart illustrates the divergent pathways for functionalizing the BCP amine.
Figure 1: Divergent synthesis workflow for BCP-amine libraries. The critical step is the in-situ neutralization to prevent volatility loss.
Experimental Protocols
Protocol A: High-Throughput Amide Coupling (The Workhorse)
Scope: Coupling with carboxylic acids to generate stable amide linkages.
Mechanistic Insight: The bridgehead amine is less sterically hindered than a tert-butyl amine due to the "tied-back" nature of the bicyclic cage. This allows for rapid coupling kinetics, often faster than standard alkyl amines. HATU is preferred over carbodiimides (EDC) for library scale to ensure completion.
Reagents:
-
Amine: 3-propylbicyclo[1.1.1]pentan-1-amine HCl (1.0 equiv)
-
Acid: Diverse Carboxylic Acids (1.1 equiv)
-
Coupling Agent: HATU (1.1 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 – 4.0 equiv)
-
Solvent: DMF (Anhydrous)
Step-by-Step Procedure:
-
Preparation: Prepare a 0.2 M stock solution of the Amine HCl in DMF.
-
Activation: In a 96-well deep-well plate or reaction vial, dispense the Carboxylic Acid (1.1 equiv) and HATU (1.1 equiv) as DMF solutions.
-
Base Addition: Add DIPEA (2.0 equiv relative to acid) to the Acid/HATU mixture. Shake for 2 minutes to form the activated ester (O-At).
-
Coupling: Add the Amine HCl stock solution (1.0 equiv).
-
Neutralization: Add a second portion of DIPEA (2.0 equiv). Note: This split addition ensures the activated ester forms before the amine is fully free-based, minimizing potential side reactions, though BCP amines are generally robust.
-
Incubation: Seal and shake at Room Temperature (RT) for 4–16 hours.
-
QC Check: Analyze by LC-MS. Look for
. -
Workup: Evaporate DMF (Genevac) or dilute with DMSO for direct purification.
Self-Validation:
-
Success: LC-MS shows a single peak with mass = Acid_MW + Amine_MW - 18 (water).
-
Failure Mode: If starting material amine persists, increase DIPEA. The HCl salt consumes 1 equiv of base immediately.
Protocol B: Reductive Amination (Secondary Amine Synthesis)
Scope: Creating secondary amines to retain basicity/solubility.
Reagents:
-
Amine: 3-Pr-BCP-NH2 HCl (1.0 equiv)
-
Aldehyde: Diverse Aldehydes (1.2 equiv)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (2.0 equiv)
-
Acid Catalyst: Acetic Acid (catalytic, 10% v/v)
-
Solvent: DCE (1,2-Dichloroethane) or DCM.
Step-by-Step Procedure:
-
Dissolve Amine HCl and Aldehyde in DCE.
-
Add DIPEA (1.0 equiv) to neutralize the HCl salt. Crucial: Do not add excess base; the imine formation requires slightly acidic/neutral conditions.
-
Add Acetic Acid (1-2 drops or 10% volume).
-
Shake for 30 minutes to allow imine equilibrium.
-
Add STAB (solid or slurry) to the mixture.
-
Shake at RT for 16 hours.
-
Quench: Add saturated NaHCO3 solution. Extract with DCM.
Protocol C: Reaction with Electrophiles (Sulfonyl Chlorides / Isocyanates)
Scope: Ureas and Sulfonamides.
Reagents:
-
Electrophile: Sulfonyl Chloride or Isocyanate (1.1 equiv)
-
Base: Triethylamine (TEA) (3.0 equiv)
-
Solvent: DCM (Anhydrous)
Procedure:
-
Suspend Amine HCl in DCM.
-
Add TEA (3.0 equiv). The mixture should become homogeneous as the free base is liberated.
-
Cool to 0°C (optional for libraries, but recommended for reactive sulfonyl chlorides).
-
Add the Electrophile .
-
Warm to RT and shake for 4 hours.
-
Scavenging: Add a polymer-supported amine (e.g., PS-Trisamine) to remove excess electrophile if avoiding chromatography.
Quality Control & Analytical Data
When analyzing 3-propyl-BCP derivatives, standard UV detection (254 nm) may be weak unless the coupling partner is aromatic. The BCP core itself is UV-transparent.
-
Detection: Use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) for accurate quantitation of non-UV active libraries.
-
NMR Signature:
-
The bridgehead proton (H-3) is absent (substituted by propyl).
-
Look for the Bicyclo[1.1.1]pentane methylene protons : Typically appear as a singlet (or tight multiplet) around 1.8 – 2.1 ppm (6H integration).
-
Propyl Group: Triplet (methyl) ~0.9 ppm; Multiplets ~1.3–1.6 ppm.
-
References
-
Stepan, A. F., et al. (2012).[3] "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry. Link[4]
-
Mykhailiuk, P. K. (2019). "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry. Link
-
Bunker, K. D., et al. (2011). "Scalable Synthesis of 3-Amino-bicyclo[1.1.1]pentane-1-carboxylic Acid." Organic Letters. Link
-
Levterov, V. V., et al. (2018). "Synthesis of 1,3-Disubstituted Bicyclo[1.1.1]pentanes." Synthesis. Link
-
Measom, N. D., et al. (2017). "The Bicyclo[1.1.1]pentane Motif as a Bioisostere for the tert-Butyl Group." ACS Medicinal Chemistry Letters. Link
Sources
Application Note: Handling and Storage of Hygroscopic Bicyclo[1.1.1]pentane (BCP) Amine Salts
[1]
Executive Summary & Scientific Context
Bicyclo[1.1.1]pentane (BCP) amines have emerged as critical "non-classical" bioisosteres for phenyl rings, tert-butyl groups, and internal alkynes in modern medicinal chemistry.[1][2] By replacing a phenyl ring with a BCP motif, drug candidates often exhibit improved solubility, metabolic stability, and novel vectors for substitution (Stepan et al., 2012).[1][3]
However, a major practical challenge impedes their routine use: extreme hygroscopicity .[1]
The Physicochemical Mechanism
BCP amine salts (typically HCl or trifluoroacetate) possess a high crystal lattice energy that is unfortunately outcompeted by their hydration enthalpy.[1] The BCP cage is small and lipophilic, but the ammonium headgroup is highly polar. When exposed to ambient humidity, the salt surface rapidly adsorbs water molecules, lowering the chemical potential until a saturated solution forms on the crystal surface—a process known as deliquescence .
Unlike standard organic intermediates, BCP salts can transition from a free-flowing powder to a viscous oil within minutes at >40% relative humidity (RH).[1] This application note details the protocols required to maintain the stoichiometry and integrity of these high-value reagents.
Protocol A: Receipt and Initial Assessment
Objective: Prevent condensation-induced degradation immediately upon delivery.[1]
The "Thermal Shock" Risk: BCP salts are often shipped on dry ice or cold packs. Opening a cold bottle in a warm lab causes immediate condensation of atmospheric moisture onto the salt, catalyzing deliquescence.
Step-by-Step Procedure:
-
Inspect External Packaging: Verify the integrity of the outer bag/box. Do NOT break the inner foil seal or open the vial.
-
Acclimatization:
-
Place the sealed container in a desiccator cabinet at room temperature (20–25°C).
-
Wait Time: Allow a minimum of 4 hours (for <5g vials) or 12 hours (for >5g bottles) for the internal temperature to equilibrate.[1]
-
-
Desiccant Check: Once opened (ideally in an inert atmosphere), verify the presence of a desiccant capsule.[1] If absent, note this for the storage protocol.
Protocol B: Handling and Weighing
Objective: Accurately dispense BCP salts without altering water content (stoichiometry) or physical state.
Decision Matrix: The "Zone Defense" Strategy
Select the method based on the mass required and the ambient lab conditions.
| Method | Mass Scale | Accuracy | Speed | Recommended For |
| A. Glovebox (Gold Std) | < 100 mg | High | Slow | Library synthesis, kinetic studies |
| B. Inert Bag (Silver) | 100 mg - 1 g | Med | Med | General synthesis, scale-up |
| C. "Speed Weigh" | > 1 g | Low | Fast | Rough stoichiometry reactions |
Method A: Glovebox (Inert Atmosphere)[1]
-
Atmosphere: Nitrogen or Argon (< 5 ppm H₂O).[1]
-
Equipment: Anti-static gun (BCP salts are prone to static cling in dry boxes).[1]
-
Protocol:
-
Neutralize static on the vial and spatula using the ionizer gun.
-
Weigh the desired amount into a pre-tared vial.
-
Crucial: Cap the receiving vial inside the glovebox before bringing it out.
-
Method B: The "Cone and Quarter" (Benchtop)
Use this when a glovebox is unavailable, but speed is critical.[1]
-
Setup: Nitrogen line with a gentle flow, funnel, pre-weighed solvent.[1]
-
Protocol:
-
Flush the source bottle with N₂ immediately upon opening.
-
Rapidly transfer an approximate excess of solid to a weighing boat.[1]
-
Do not return excess to the source bottle. (This contaminates the stock with moisture).[1]
-
Dissolve the weighed solid immediately in the reaction solvent (e.g., DMF, DMSO, MeOH).[1]
-
Validation: If the solid turns shiny or sticky during weighing, the stoichiometry is compromised. Proceed to Protocol C (Remediation).
-
Visual Workflow: Handling Decision Tree
The following logic flow ensures the correct handling method is chosen based on the state of the reagent and the lab environment.
Figure 1: Decision matrix for handling BCP amine salts based on physical state and required mass.[1]
Protocol C: Remediation (Drying)[1]
Objective: Restore deliquesced (wet/oily) BCP salts to a usable solid form.
Warning: Do NOT heat BCP amine salts above 40°C under vacuum without checking their specific melting point. Many BCP salts have lower melting points than their phenyl analogs and can sublime or melt.[1]
Method: Trituration & Lyophilization[1]
-
Dissolution: Dissolve the oily salt in a minimum amount of HPLC-grade water or anhydrous methanol.
-
Freezing: Freeze the solution using liquid nitrogen (for water) or dry ice/acetone (for methanol).[1]
-
Lyophilization: Place on a freeze-dryer for 24–48 hours.
-
Result: This usually yields a fluffy, amorphous powder that is highly reactive but also more hygroscopic than the crystalline form.
-
-
Alternative (Trituration):
Storage Guidelines: The "Matryoshka" System
Long-term stability requires a multi-barrier approach. A simple screw-cap vial is insufficient for storage >1 week.[1]
| Layer | Specification | Function |
| Primary | Amber glass vial with Teflon-lined cap | UV protection & chemical resistance |
| Seal | Parafilm® M or Electrical Tape | Prevents cap loosening |
| Secondary | Heat-sealed aluminized Mylar® bag | The Moisture Barrier (Critical) |
| Environment | -20°C Freezer | Reduces kinetic rate of degradation |
Best Practice: Store small aliquots (e.g., 50 mg) in separate vials to avoid repeated freeze-thaw cycles of the main stock.
References
-
Stepan, A. F., et al. (2012).[1][3][4] "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry. Link[1]
-
Mykhailiuk, P. K. (2015).[1] "Bicyclo[1.1.1]pentanes: Synthesis and Application." Organic & Biomolecular Chemistry. Link
-
Measom, N. D., et al. (2017).[1] "Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor." ACS Medicinal Chemistry Letters. Link[1]
-
Sigma-Aldrich Technical Bulletin. "Handling Hygroscopic and Air-Sensitive Reagents." Link
Sources
- 1. The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Minimizing side reactions in BCP amine coupling protocols
Welcome to the Advanced BCP Chemistry Support Center .
I am Dr. Alex Mercer, Senior Application Scientist. I have structured this guide to address the unique challenges of coupling 1-amino-3-substituted bicyclo[1.1.1]pentanes (BCP amines) . These motifs are not merely "bulky alkyl amines"; they are high-energy, strain-loaded bioisosteres with distinct electronic profiles that demand specific handling to prevent decomposition and coupling failure.
Module 1: Reactivity Profiling (The "Why")
Before troubleshooting, you must understand the two critical factors rendering standard peptide coupling protocols inefficient for BCPs:
-
Hybridization & Basicity: The bridgehead carbon of the BCP system possesses significant
-character (~30-34%), making the C-N bond shorter and the nitrogen lone pair less available for protonation compared to standard alkyl amines. Consequently, BCP amines are less basic (pKa ~8.0–8.5) than -butylamine (pKa ~10.7) but remain nucleophilic. -
Strain Energy Release: The BCP cage holds ~65-70 kcal/mol of strain energy. While kinetically stable, the free base is prone to rapid degradation via radical pathways or polymerization if isolated as an oil.
Module 2: Troubleshooting Guides & FAQs
Issue 1: "My reaction turns black/tarry, and I see no product."
Diagnosis: Decomposition of the Free Base. Root Cause: You likely attempted to isolate the BCP free base (by free-basing the HCl salt and evaporating) prior to coupling. BCP free bases are volatile and inherently unstable. The Fix: Never isolate the free base. Use an in-situ neutralization protocol.
-
Protocol Adjustment: Suspend the BCP-amine·HCl salt in the reaction solvent (DMF/DCM) and add the base (DIPEA/NMM) only when the activated acid is present or immediately prior to addition.
Issue 2: "I see high conversion of the acid, but mostly to the hydrolyzed acid or N-acyl urea, not the amide."
Diagnosis: Slow Nucleophilic Attack (Competitive Hydrolysis). Root Cause: While BCP amines are nucleophilic, steric bulk at the bridgehead can slow the kinetics of the amine attacking the activated ester. If the reaction is wet, water outcompetes the BCP amine. If using carbodiimides (EDC/DCC) without sufficient additives, the activated O-acylisourea rearranges to the unreactive N-acyl urea. The Fix: Switch to T3P (Propylphosphonic anhydride) or HATU .
-
Why? T3P is highly effective for sterically hindered amines and drives the equilibrium forward with low epimerization.
Issue 3: "The BCP ring disappeared/opened during the reaction."
Diagnosis: Radical-Induced Fragmentation. Root Cause: The central bond of the BCP is weak. If your coupling conditions involve radical initiators, high temperatures (>60°C), or certain transition metals without stabilizing ligands, the cage can fragment. The Fix: Maintain strictly ionic conditions. Avoid photoredox catalysts or radical precursors in the same pot. Keep temperatures <50°C.
Module 3: Optimized Experimental Protocols
Protocol A: The "Gold Standard" T3P Coupling
Best for: Sterically hindered acids, minimizing epimerization, and scalable chemistry.[1]
Reagents:
-
Carboxylic Acid (1.0 equiv)[2]
-
T3P (50% in EtOAc or DMF) (1.5 – 2.0 equiv)
-
Pyridine (3.0 – 4.0 equiv) or DIPEA (4.0 equiv)
-
Solvent: EtOAc, DMF, or 2-MeTHF (Concentration ~0.1 – 0.2 M)
Step-by-Step:
-
Charge: Add Carboxylic Acid, BCP-Amine[6]·HCl, and solvent to a flask.
-
Cool: Cool the mixture to 0°C (ice bath).
-
Base Addition: Add Pyridine (or DIPEA) dropwise. Note: The mixture may become homogeneous.
-
Activation: Add T3P solution dropwise over 5-10 minutes.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–12 hours.
-
Workup: T3P byproducts are water-soluble.[1][8] Dilute with EtOAc, wash with water, 0.5M HCl (to remove pyridine), sat. NaHCO3, and brine.
Protocol B: High-Efficiency HATU Coupling
Best for: Discovery scale, rapid synthesis, non-sensitive acids.
Reagents:
-
Carboxylic Acid (1.0 equiv)[2]
-
HATU (1.1 equiv)
-
DIPEA (3.0 equiv)
-
Solvent: DMF (anhydrous)
Step-by-Step:
-
Pre-activation: Dissolve Carboxylic Acid and HATU in DMF. Add 1.0 equiv of DIPEA. Stir for 5–10 minutes. Visual Check: Solution usually turns yellow.
-
Amine Prep: In a separate vial, dissolve BCP-Amine·HCl in minimal DMF + 2.0 equiv DIPEA.
-
Coupling: Add the Amine/Base solution to the Activated Acid solution.
-
Monitor: Stir at RT. Reaction is typically complete in <2 hours.
Module 4: Decision Logic & Visualization
Figure 1: Reagent Selection Decision Tree
Use this logic to select the correct coupling system for your specific substrate.
Caption: Decision matrix for selecting coupling reagents based on the steric and electronic properties of the carboxylic acid partner.
Figure 2: The "In-Situ" Neutralization Workflow
Visualizing the critical order of addition to prevent BCP decomposition.
Caption: Workflow demonstrating the "In-Situ" neutralization technique required to maintain BCP amine stability during coupling.
Module 5: Quantitative Comparison of Reagents
| Feature | T3P (Propylphosphonic anhydride) | HATU (Hexafluorophosphate Azabenzotriazole) | EDC / HOBt |
| Coupling Power | Very High (Excellent for sterics) | High | Moderate |
| Epimerization | Very Low (Ideal for chiral acids) | Low-Moderate | Low |
| By-products | Water Soluble (Easy Wash) | Difficult to remove (Tetramethylurea) | Urea byproducts (Solubility issues) |
| BCP Compatibility | Optimal (Fast kinetics) | Excellent (Standard use) | Poor (Slow kinetics = Hydrolysis risk) |
| Cost | Moderate | High | Low |
References
-
Dunetz, J. R., et al. (2011).[1] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[1] Organic Letters. Link
-
Mykhailiuk, P. K. (2019).[7] Bicyclo[1.1.1]pentanes: Synthesis and Application in Medicinal Chemistry. Organic & Biomolecular Chemistry. Link
-
Gianatassio, R., et al. (Baran Group). (2016). Strain-Release Amination. Science. Link
-
Measom, N. D., et al. (2017). Improving the Solubility of Bicyclo[1.1.1]pentane-Derived Isosteres. ACS Medicinal Chemistry Letters. Link
Sources
- 1. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines [frontiersin.org]
- 8. T3P Brochure | AMRI [amri.staging.ribbitt.com]
Technical Support Center: Stability of 3-Propylbicyclo[1.1.1]pentan-1-amine in Aqueous Solution
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 3-propylbicyclo[1.1.1]pentan-1-amine. This guide is designed to provide in-depth technical assistance to researchers and drug development professionals who are working with this unique and promising molecule. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific reasoning to empower your experimental work. The bicyclo[1.1.1]pentane (BCP) cage is known for its remarkable stability, and this guide will help you navigate the nuances of handling its amine derivatives in aqueous environments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of the bicyclo[1.1.1]pentane (BCP) core in aqueous solutions?
The BCP scaffold is a highly strained, yet remarkably stable carbocycle.[1] This stability is a key reason for its increasing use as a bioisostere for phenyl rings in drug discovery, often leading to improved metabolic stability and aqueous solubility.[2][3][4][5][6] The rigid, cage-like structure is resistant to many common degradation pathways observed with more flexible aliphatic or aromatic systems. While the parent hydrocarbon has a strain energy of 65-68 kcal/mol, it is thermally stable up to approximately 300°C.[1] In aqueous media, the BCP core itself is generally considered inert under typical experimental conditions (neutral pH, ambient temperature).
Q2: What are the primary potential degradation pathways for 3-propylbicyclo[1.1.1]pentan-1-amine in an aqueous solution?
While the BCP core is robust, the primary amine functionality is the most reactive site on the molecule and the likely point of any degradation. Potential pathways in aqueous solution include:
-
Oxidation: Amines can be susceptible to oxidation, especially in the presence of dissolved oxygen, metal ions, or light. This could potentially lead to the formation of hydroxylamines, nitroso compounds, or other oxidation products.
-
Reaction with Impurities: Trace impurities in the solvent or from other components in the formulation (e.g., aldehydes, ketones) could potentially react with the primary amine to form imines or other adducts.
-
pH-Dependent Degradation: Although the BCP ring is stable, extreme pH values could potentially promote side reactions. Under strongly acidic or basic conditions, the stability of the overall molecule should be carefully evaluated.
It is important to note that ring-opening of the BCP core is generally not a concern under standard aqueous conditions due to its high stability.
Q3: How does pH influence the stability of 3-propylbicyclo[1.1.1]pentan-1-amine?
The pH of the aqueous solution will primarily affect the protonation state of the primary amine. In acidic to neutral solutions, the amine will exist predominantly in its protonated form (ammonium salt), which is generally less nucleophilic and less susceptible to oxidation. In alkaline solutions, the free base form will be more prevalent, increasing its nucleophilicity and potential reactivity. While studies on cyclic aminals have shown rapid decomposition in acidic media, 3-propylbicyclo[1.1.1]pentan-1-amine is not an aminal, and similar pH-dependent hydrolysis of the BCP core is not expected.[7] However, the reactivity of the amine group itself is pH-dependent.
Q4: Are there any known incompatibilities of 3-propylbicyclo[1.1.1]pentan-1-amine with common excipients or buffer components?
Care should be taken with excipients that have reactive functional groups, such as reducing sugars or those containing aldehyde or ketone moieties, as they could potentially form adducts with the primary amine. When selecting buffer components, it is advisable to use non-reactive buffers such as phosphate or citrate. Buffers containing potentially reactive species should be evaluated for compatibility.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of parent compound over time in solution | Oxidative degradation | 1. De-gas all aqueous solutions by sparging with an inert gas (e.g., nitrogen or argon).2. Consider the addition of an antioxidant if compatible with the application.3. Store solutions protected from light. |
| pH-related instability | 1. Determine the optimal pH for stability by conducting a pH-stability profile study (see Experimental Protocols).2. Ensure the buffer capacity is sufficient to maintain the target pH. | |
| Reaction with container material | 1. Evaluate the stability in different types of containers (e.g., glass vs. polypropylene).2. Ensure containers are scrupulously clean. | |
| Appearance of new peaks in HPLC analysis | Formation of degradation products | 1. Perform forced degradation studies (see Experimental Protocols) to intentionally generate and identify potential degradants.2. Use a mass spectrometer detector (LC-MS) to obtain mass information on the unknown peaks. |
| Reaction with buffer or mobile phase components | 1. Analyze a blank solution (without the compound) to rule out artifacts from the buffer or mobile phase.2. Simplify the mobile phase composition if possible. | |
| Precipitation of the compound from solution | Poor solubility at the experimental pH | 1. The hydrochloride salt of 3-propylbicyclo[1.1.1]pentan-1-amine is generally more water-soluble.[8][9][10]2. Determine the pKa of the amine and ensure the pH of the solution is at least 1-2 units below the pKa to maintain the more soluble protonated form.3. Consider the use of co-solvents if appropriate for the application. |
Experimental Protocols
Protocol 1: pH-Stability Profile Study
This study is designed to assess the stability of 3-propylbicyclo[1.1.1]pentan-1-amine across a range of pH values.
Materials:
-
3-propylbicyclo[1.1.1]pentan-1-amine
-
A series of buffers (e.g., pH 2, 4, 7, 9, 12)
-
HPLC or UPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)
-
Constant temperature chamber or water bath
Procedure:
-
Prepare a stock solution of 3-propylbicyclo[1.1.1]pentan-1-amine in a suitable solvent (e.g., water or acetonitrile).
-
For each pH to be tested, dilute the stock solution with the appropriate buffer to a final concentration of, for example, 1 mg/mL.
-
Transfer aliquots of each solution into individual vials.
-
Store the vials at a constant temperature (e.g., 40°C or 60°C to accelerate degradation).
-
At specified time points (e.g., 0, 24, 48, 72 hours), withdraw a sample from each vial.
-
Analyze the samples by HPLC/UPLC to determine the concentration of the parent compound.
-
Plot the percentage of the remaining parent compound against time for each pH.
Data Interpretation: The pH at which the concentration of the parent compound remains highest over time is the pH of maximum stability.
Caption: Workflow for a pH-stability profile study.
Protocol 2: Forced Degradation Study
This study is designed to intentionally degrade the compound to identify potential degradation products and pathways.[11][12]
Materials:
-
3-propylbicyclo[1.1.1]pentan-1-amine
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
UV lamp
-
HPLC-MS system
Procedure:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 80°C for a specified time.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 80°C for a specified time.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ and keep at room temperature.
-
Photolytic Degradation: Expose a solution of the compound to UV light.
-
Thermal Degradation: Heat a solid sample of the compound.
-
Analyze all stressed samples by HPLC-MS to separate and identify the parent compound and any degradation products.
Data Interpretation: The mass-to-charge ratio (m/z) of the new peaks will provide information about the molecular weight of the degradation products, helping to elucidate the degradation pathways.
Caption: Workflow for a forced degradation study.
References
-
Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry, 55(7), 3414-24. Available at: [Link]
-
Experimental and theoretical investigations into the stability of cyclic aminals - PMC. (2016). Beilstein Journal of Organic Chemistry, 12, 2436-2443. Available at: [Link]
-
Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor - ResearchGate. (2012). Journal of Medicinal Chemistry, 55(7), 3414-24. Available at: [Link]
-
Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane - PMC. (2023). Arkivoc, 2023(2), 1-9. Available at: [Link]
-
Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes - Chemical Science (RSC Publishing). (2021). Chemical Science, 12(35), 11693-11699. Available at: [Link]
-
Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors - PMC. (2020). ACS Medicinal Chemistry Letters, 11(7), 1435-1441. Available at: [Link]
-
Rapid access to 3-substituted bicyclo[1.1.1]pentanes - Macmillan Group. (2025). Chem, 11(5), 102537. Available at: [Link]
-
A New Route to Bicyclo[1.1.1]pentan-1-amine from 1-Azido-3-iodobicyclo[1.1.1]pentane. | Request PDF - ResearchGate. (2014). Organic Letters, 16(7), 1884-1887. Available at: [Link]
-
1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes | PNAS. (2021). Proceedings of the National Academy of Sciences, 118(28), e2103929118. Available at: [Link]
-
Formation and Reactions of Bicyclo[1.1.1]pentyl-1 Cations | Journal of the American Chemical Society. (1994). Journal of the American Chemical Society, 116(26), 11990-11998. Available at: [Link]
-
Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives - PMC - NIH. (2021). Angewandte Chemie International Edition, 60(38), 20496-20516. Available at: [Link]
-
Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes - Macmillan Group - Princeton University. (2023). Journal of the American Chemical Society, 145(5), 2824-2831. Available at: [Link]
-
The syntheses of bicyclo[1.1.1]pentan‐1‐amine (21) by Schmidt reaction... - ResearchGate. (2019). Chemistry – An Asian Journal, 14(24), 4524-4533. Available at: [Link]
-
(PDF) Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. (2023). Arkivoc, 2023(2), 1-9. Available at: [Link]
-
Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes | JACS Au. (2023). JACS Au, 3(5), 1308-1323. Available at: [Link]
-
The Impact of pH on Chemical Stability in Lab Experiments - Ibis Scientific, LLC. (2025). Ibis Scientific. Available at: [Link]
-
Pathways of chemical degradation of polypeptide antibiotic bacitracin - PubMed. (2006). Journal of Pharmaceutical and Biomedical Analysis, 42(5), 536-543. Available at: [Link]
-
Advances in the synthetic methods of bicyclo1.1.1pentane derivatives. (2021). Chinese Journal of Organic Chemistry, 41(12), 4721-4736. Available at: [Link]
-
The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines - PMC. (2022). Frontiers in Chemistry, 10, 1049989. Available at: [Link]
-
Elucidating the pathways of degradation of denagliptin - PubMed. (2010). Journal of Pharmaceutical Sciences, 99(7), 3049-3058. Available at: [Link]
-
Effect of Water pH on the Chemical Stability of Pesticides - DigitalCommons@USU. (2001). Utah State University Extension. Available at: [Link]
-
Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations - PMC. (2024). Nature Communications, 15(1), 7543. Available at: [Link]
-
Study on degradation kinetics of epalrestat in aqueous solutions and characterization of its ... - PMC. (2018). Journal of Analytical Methods in Chemistry, 2018, 6423531. Available at: [Link]
-
Sub-stoichiometric Degradation is Dispensable for Potent PROTACs: A Case Study for Irreversible Covalent BTK Degraders | bioRxiv. (2026). bioRxiv. Available at: [Link]
Sources
- 1. Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. Experimental and theoretical investigations into the stability of cyclic aminals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 22287-35-0|Bicyclo[1.1.1]pentan-1-amine hydrochloride|BLD Pharm [bldpharm.com]
- 9. 3-cyclopropylbicyclo[1.1.1]pentan-1-amine hydrochloride 95% | CAS: 2763756-42-7 | AChemBlock [achemblock.com]
- 10. 1886967-00-5|3-Isopropylbicyclo[1.1.1]pentan-1-amine hydrochloride|BLD Pharm [bldpharm.com]
- 11. Elucidating the pathways of degradation of denagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Study on degradation kinetics of epalrestat in aqueous solutions and characterization of its major degradation products under stress degradation conditions by UHPLC-PDA-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Overcoming Steric Hindrance in 3-Substituted BCP Amine Reactions
To: Research Scientists, Medicinal Chemists, and Process Development Engineers From: Senior Application Scientist, Technical Support Division Subject: Troubleshooting & Optimization Protocols for Bicyclo[1.1.1]pentan-1-amines
Executive Summary: The "Nucleophilicity Paradox"
Bicyclo[1.1.1]pentan-1-amines (BCP amines) are premier bioisosteres for tert-butyl groups and para-substituted anilines. However, they present a unique challenge in synthesis: The Nucleophilicity Paradox.
-
Electronic Reality: The bridgehead nitrogen possesses high
-character (~30-34%), making the lone pair highly directional and surprisingly nucleophilic (often exceeding aniline and approaching isopropylamine). -
Steric Reality: Despite this electronic advantage, the rigid BCP cage creates a significant steric cone (approx. 106°), similar to a tert-butyl group.
The Consequence: In reactions with small electrophiles (e.g., acetic anhydride), BCP amines react rapidly. However, when paired with bulky electrophiles (e.g., ortho-substituted benzoic acids or hindered aryl halides), the reaction creates a "steric clash" in the transition state that standard conditions (HATU, Pd/BINAP) cannot overcome.
This guide provides the specific, high-energy protocols required to breach this steric barrier.
Module 1: Amide Coupling (The "Acyl Fluoride" Protocol)
Problem: Standard coupling reagents (HATU, EDC, T3P) fail to drive the reaction to completion when coupling BCP amines with hindered carboxylic acids, often resulting in stalled conversion or O-acyl urea byproducts.
Root Cause: The bulky leaving group of the active ester (e.g., -OBt, -OAt) creates too much steric crowding in the transition state when the bulky BCP amine approaches.
Solution: Switch to Acyl Fluorides . The fluoride atom is physically small, minimizing steric clash during the nucleophilic attack.
Protocol A: TFFH-Mediated Coupling
Use this for valuable substrates where acid chloride formation is too harsh.
| Component | Equivalents | Role |
| Carboxylic Acid | 1.0 equiv | Substrate |
| BCP Amine | 1.1 - 1.2 equiv | Nucleophile |
| TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) | 1.1 - 1.2 equiv | Fluorinating Agent |
| DIPEA (Diisopropylethylamine) | 3.0 equiv | Base |
| Solvent | DCM or DMF | Concentration: 0.2 M |
Step-by-Step:
-
Dissolve the Carboxylic Acid and DIPEA in anhydrous DCM (or DMF for solubility).
-
Add TFFH in one portion at 0 °C.
-
Stir for 30–60 minutes to generate the Acyl Fluoride in situ (monitor by TLC/LCMS; acyl fluorides are often stable enough to observe).
-
Allow to warm to Room Temperature (RT) and stir for 2–12 hours.
-
Troubleshooting: If reaction is slow, heat to 40–50 °C. Acyl fluorides are thermally stable compared to active esters.
Why this works: TFFH converts the acid into an acyl fluoride. The small atomic radius of fluorine allows the bulky BCP amine to access the carbonyl carbon with minimal steric repulsion [1].
Module 2: Buchwald-Hartwig Amination (The "Precatalyst" Protocol)
Problem: Low yields in Pd-catalyzed cross-coupling, often accompanied by hydrodehalogenation of the aryl halide.
Root Cause:
-
Slow Reductive Elimination: The bulky BCP amine makes the formation of the C-N bond difficult, stalling the catalytic cycle.
-
Inactive Catalyst: Using Pd(dba)₂ or Pd(OAc)₂ often requires the amine to reduce Pd(II) to Pd(0). Hindered amines are poor reducing agents, leading to low active catalyst concentration.
Solution: Use Pd(II) Precatalysts (to guarantee Pd(0) generation) and Bulky, Electron-Rich Ligands (to force reductive elimination).
Protocol B: The BrettPhos/RuPhos System
| Variable | Recommendation | Rationale |
| Ligand (Primary BCP) | BrettPhos | Optimized for primary amines; bulky enough to prevent bis-ligation but promotes reductive elimination. |
| Ligand (Secondary BCP) | RuPhos | Specialized for secondary amines; prevents |
| Pd Source | BrettPhos Pd G3/G4 | Precatalyst that activates via base, not amine. Ensures 100% Pd(0) enters the cycle. |
| Base | NaOtBu or LHMDS | Strong base required.[3] NaOtBu is standard; LHMDS for base-sensitive substrates. |
| Solvent | 1,4-Dioxane or Toluene | Run at 80–100 °C. |
Step-by-Step:
-
Charge reaction vial with Aryl Halide (1.0 equiv), BCP Amine (1.2 equiv), and Base (NaOtBu, 2.0 equiv).
-
Add BrettPhos Pd G4 precatalyst (1–3 mol%).
-
Critical: Purge with Argon/Nitrogen for 5 minutes. Oxygen kills the active catalyst rapidly.
-
Add anhydrous 1,4-Dioxane (0.2 M).
-
Seal and heat to 90 °C for 4–16 hours.
Troubleshooting:
-
If conversion is low: Switch to tBuBrettPhos Pd G3 . The t-butyl group adds extra bulk to the ligand, further accelerating the difficult reductive elimination step [2].
Module 3: Nucleophilic Aromatic Substitution (SɴAr)
Problem: Reaction with chloro-heterocycles (e.g., 2-chloropyridine) proceeds poorly, even at high temperatures.
Root Cause: While nucleophilic, the BCP amine is not nucleophilic enough to disrupt the aromaticity of stable heterocycles under neutral conditions due to the steric penalty of the intermediate Meisenheimer complex.
Solution: Deprotonation Strategy. Convert the BCP amine into its lithium amide (anion) to increase nucleophilicity by orders of magnitude.
Protocol C: LHMDS-Mediated SɴAr
-
Dissolve BCP Amine (1.1 equiv) in anhydrous THF at 0 °C.
-
Add LHMDS (1.0 M in THF, 1.2 equiv) dropwise. Stir for 15 mins to form the lithium amide.
-
Add the Heteroaryl Chloride (1.0 equiv) as a solution in THF.
-
Allow to warm to RT.
-
Observation: Reaction is often instantaneous at RT. If not, heat to 50 °C.
Troubleshooting Logic & Visualization
Decision Matrix: Selecting the Right Condition
Figure 1: Decision tree for optimizing reactions with sterically demanding BCP amines.
Frequently Asked Questions (FAQ)
Q: Can I use PyBOP or HBTU instead of HATU? A: For BCP amines, avoid HBTU/PyBOP if the acid is even moderately hindered. These reagents generate OBt esters which are bulkier than the OAt esters generated by HATU. If HATU fails, go directly to TFFH (Protocol A).
Q: My Buchwald reaction has 50% conversion and then stops. Should I add more catalyst? A: No, catalyst death is likely due to instability of the intermediate or oxidation. Instead of adding more catalyst, switch to a bulkier ligand (e.g., from BrettPhos to tBuBrettPhos) to accelerate the reductive elimination step, which is the bottleneck. Also, ensure your solvent is strictly anhydrous/degassed.
Q: Why is my BCP amine not reacting with isocyanates? A: It should. BCP amines are highly nucleophilic toward isocyanates. If this fails, it is likely a solubility issue. Try running the reaction in THF or DCM rather than DMF, or add a catalyst like DBU (0.1 equiv) to activate the amine.
References
-
Carpino, L. A., et al. "Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient Reagent for the Synthesis of Peptides and Amines." Journal of the American Chemical Society, vol. 117, no. 19, 1995, pp. 5401–5402. Link
-
Maiti, D., et al. "A General Method for the Amidation of Aryl Halides with Primary Amines using a Third-Generation Buchwald-Hartwig Catalyst." Chemical Science, vol. 2, 2011, pp. 57–68. Link
-
Lovering, F., et al. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, vol. 52, no. 21, 2009, pp. 6752–6756. Link
-
Mykhailiuk, P. K. "Bicyclo[1.1.1]pentan-1-amine: The 'Ideal' Bioisostere for the tert-Butyl Group?" Chemistry – A European Journal, vol. 20, no. 17, 2014, pp. 4942–4947. Link
Sources
- 1. tert-Butyl (3-Aminobicyclo[1.1.1]pentan-1-yl)carbamate | 1638767-25-5 | TCI AMERICA [tcichemicals.com]
- 2. Synthesis in Review: Synthesis of bicyclo[1.1.1]pentanes and ortho-difunctionalised arenes | Domainex [domainex.co.uk]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Support Center: HPLC Method Development for Bicyclo[1.1.1]pentan-1-amines
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of bicyclo[1.1.1]pentan-1-amines (BCP-amines). This guide is designed for researchers, scientists, and drug development professionals who are working with these unique and increasingly important structural motifs in medicinal chemistry. BCPs are recognized as valuable bioisosteres for phenyl rings and tert-butyl groups, offering potential improvements in physicochemical and pharmacokinetic properties.[1][2][3] However, their rigid, three-dimensional structure and basic amine functionality present specific challenges in chromatographic separation.
This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you develop robust and reliable HPLC methods for both achiral and chiral separations of BCP-amines.
I. Understanding the Challenge: The Unique Nature of BCP-amines in HPLC
Bicyclo[1.1.1]pentan-1-amines are characterized by a highly strained, cage-like structure and the presence of a primary amine group. This combination of features directly influences their behavior in HPLC:
-
High Polarity and Basicity: The primary amine group makes these compounds highly polar and basic. In reversed-phase HPLC, this can lead to poor retention on traditional C18 columns and peak tailing due to strong interactions with residual silanol groups on the silica stationary phase.[4][5][6]
-
Rigid Structure: The rigid BCP core can influence how the molecule interacts with the stationary phase, which is a key consideration for achieving selectivity, especially in chiral separations.[1][2]
-
Chirality: The introduction of substituents on the BCP core can create chiral centers, necessitating specialized chiral stationary phases (CSPs) for enantiomeric separation.[7][8][9]
II. Frequently Asked Questions (FAQs)
Getting Started
Q1: What is the best starting point for achiral analysis of BCP-amines?
A1: For achiral analysis, a reversed-phase method on a modern, base-deactivated C18 or C8 column is a good starting point.[5] These columns have a lower concentration of accessible silanol groups, which minimizes the secondary interactions that cause peak tailing with basic compounds.[5][6]
Q2: What type of column is recommended for chiral separation of BCP-amines?
A2: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are the most widely used and successful for chiral separations of a broad range of compounds, including amines.[10] A screening approach using several different polysaccharide-based columns is often the most efficient way to find a suitable stationary phase.[8][11]
Q3: Do I need to derivatize my BCP-amine for HPLC analysis?
A3: Generally, derivatization is not necessary for UV detection if the BCP-amine contains a chromophore. However, if the compound lacks a UV-absorbing functional group or if you are struggling with poor retention or peak shape, derivatization can be a useful strategy.[12][13][14] It is also a common approach for converting enantiomers into diastereomers for separation on an achiral column, though direct separation on a CSP is often preferred.[10][15]
Mobile Phase Selection
Q4: What mobile phase additives should I use for BCP-amines?
A4: For reversed-phase analysis of these basic compounds, using an acidic mobile phase modifier like formic acid or trifluoroacetic acid (TFA) at a concentration of 0.1% is crucial.[16][17][18] This ensures the amine is protonated and minimizes interactions with residual silanols, leading to improved peak shape.[4] For normal phase chiral separations, a basic additive like diethylamine (DEA) or butylamine (0.1%) is often necessary to reduce peak tailing.[11][19]
Q5: Is gradient or isocratic elution better for BCP-amines?
A5: The choice between gradient and isocratic elution depends on the complexity of your sample. For simple mixtures with one or two components, an isocratic method may be sufficient.[20] For more complex mixtures or when analyzing compounds with a wider range of polarities, a gradient elution will likely provide better resolution and peak shape.[20][21]
III. Troubleshooting Guide
This section addresses common problems encountered during the HPLC analysis of BCP-amines.
Issue 1: Poor Peak Shape (Tailing Peaks)
Question: My BCP-amine peak is showing significant tailing. What is the cause and how can I fix it?
Answer: Peak tailing is a common issue for basic compounds like BCP-amines and is primarily caused by secondary interactions between the amine group and acidic residual silanol groups on the silica stationary phase.[4][6]
Troubleshooting Steps:
-
Lower the Mobile Phase pH: Add an acidic modifier like 0.1% formic acid or TFA to your mobile phase.[17][22] This will protonate the silanol groups, reducing their ability to interact with the protonated amine. Operating at a pH of 3 or below is often effective.[4][6]
-
Use a Base-Deactivated Column: Modern stationary phases are often "end-capped" or otherwise treated to minimize the number of free silanol groups.[4][5] If you are using an older column, switching to a newer, high-purity, base-deactivated column can significantly improve peak shape.[5]
-
Add a Basic Modifier (Normal Phase): In normal phase chiral separations, where the stationary phase is polar, adding a small amount of a basic modifier like diethylamine (DEA) (typically 0.1%) to the mobile phase can block the active sites on the stationary phase and improve peak shape.[18][19]
-
Check for Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[18][23] Try reducing the injection volume or the concentration of your sample.
Issue 2: Poor or No Enantiomeric Resolution
Question: I am using a chiral column, but my BCP-amine enantiomers are not separating. What should I do?
Answer: Achieving chiral separation is highly dependent on the specific interactions between the analyte and the chiral stationary phase (CSP). A lack of resolution indicates that these interactions are not sufficiently different for the two enantiomers.[7][10]
Troubleshooting Workflow:
Caption: Troubleshooting logic for poor enantiomeric resolution.
Detailed Steps:
-
Systematic Column Screening: The most effective approach is to screen a variety of polysaccharide-based CSPs.[8][11] Columns with different chiral selectors (e.g., cellulose vs. amylose derivatives) will exhibit different selectivities.
-
Mobile Phase Optimization:
-
Normal Phase: The type and concentration of the alcohol modifier (e.g., ethanol, isopropanol) in the non-polar mobile phase (e.g., hexane, heptane) is a critical parameter. Systematically vary the percentage of the alcohol to find the optimal selectivity.[11]
-
Reversed Phase: While less common for these compounds, adjusting the organic modifier (acetonitrile vs. methanol) and the pH can impact resolution.[21]
-
-
Temperature Adjustment: Lowering the column temperature can sometimes increase the differential interactions between the enantiomers and the CSP, leading to better resolution.[11][24] Conversely, sometimes increasing the temperature can improve peak shape and efficiency.
-
Flow Rate Reduction: Decreasing the flow rate can provide more time for the enantiomers to interact with the stationary phase, which can improve resolution, although it will increase the analysis time.[20][21]
Issue 3: Variable Retention Times
Question: The retention times for my BCP-amine are shifting between injections. What is causing this instability?
Answer: Retention time variability can be caused by a number of factors related to the HPLC system, mobile phase preparation, and column equilibration.[25]
Potential Causes and Solutions:
| Potential Cause | Explanation & Solution |
| Insufficient Column Equilibration | Chiral columns, especially with mobile phase additives, can require longer equilibration times.[11] Ensure a stable baseline before injecting your sample. |
| Mobile Phase Instability | If using volatile solvents like hexane, ensure the mobile phase reservoir is sealed to prevent selective evaporation and changes in composition.[11] Always use freshly prepared mobile phase. |
| Temperature Fluctuations | Inconsistent column temperature will lead to shifting retention times.[20][24] Use a column oven to maintain a constant temperature. |
| Pump Performance Issues | Leaks in the pump or check valves can cause inconsistent flow rates.[26] Check the system pressure for fluctuations and perform regular pump maintenance. |
| pH Drift | If using a buffered mobile phase, ensure it has sufficient buffering capacity and is within its effective pH range. |
Issue 4: High Backpressure
Question: The pressure on my HPLC system is unusually high. What should I do?
Answer: High backpressure is often an indication of a blockage in the system.[26][27]
Systematic Troubleshooting of High Backpressure:
Caption: A systematic approach to diagnosing high backpressure.
Common Causes and Solutions:
-
Blocked Frit or Column: Particulate matter from the sample or mobile phase can clog the inlet frit of the column. Try back-flushing the column (disconnect it from the detector first). If this doesn't resolve the issue, the column may need to be replaced.[27]
-
Precipitated Buffer: If you are using a buffered mobile phase with a high concentration of organic solvent, the buffer salts may precipitate. Ensure your buffer is soluble in the entire mobile phase composition range.[26]
-
Sample Particulates: Always filter your samples through a 0.2 or 0.45 µm syringe filter before injection to prevent particulates from entering the system.[28]
IV. Experimental Protocols
Protocol 1: General Achiral Method Development
-
Column Selection: Start with a C18 or C8 base-deactivated column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Initial Gradient:
-
Time 0 min: 5% B
-
Time 20 min: 95% B
-
Time 25 min: 95% B
-
Time 25.1 min: 5% B
-
Time 30 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV (select a wavelength appropriate for your compound, or use a DAD for screening).
-
Injection Volume: 5 µL
-
Optimization: Based on the initial chromatogram, adjust the gradient slope or switch to an isocratic method to optimize resolution and run time.[21][29]
Protocol 2: Chiral Method Screening
-
Column Selection: Screen a set of at least three different polysaccharide-based chiral columns (e.g., Chiralpak® IA, Chiralpak® IB, Chiralcel® OD-H).
-
Mobile Phase Preparation (Normal Phase):
-
Prepare a stock solution of Hexane/Isopropanol (90:10 v/v) with 0.1% Diethylamine (DEA).
-
-
Isocratic Conditions:
-
Run the prepared mobile phase isocratically.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV (as above).
-
Evaluation: Evaluate the chromatograms from each column for any signs of separation.
-
Optimization: For the column that shows the best performance, optimize the separation by varying the ratio of hexane to isopropanol and trying other alcohol modifiers like ethanol.[11]
V. References
-
Daicel Chiral Technologies. (2021, March 14). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives.
-
Pandey, P. K. (2025, July 11). HPLC Mobile Phase Modifiers: Types, Selection, Case Studies, Expert Tips With 5 FAQs.
-
Element Lab Solutions. Peak Tailing in HPLC.
-
Axion Labs. (2022, February 15). HPLC Peak Tailing.
-
ZeptoMetrix. Mobile Phase Modifiers.
-
Reagents. Mobile Phase Modifiers for HPLC and LC/MS.
-
Agilent. Tips and Tricks of HPLC System Troubleshooting.
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
-
Various Authors. (2013, November 27). How can I prevent peak tailing in HPLC? ResearchGate.
-
Veeprho. (2025, August 25). Different Types of Stationary Phases in Liquid Chromatography.
-
University of Swansea. HPLC solvents and mobile phase additives.
-
Seven Star Pharma. High-Performance Liquid Chromatography (HPLC).
-
Waters Corporation. HPLC Separation Modes - Stationary Phase in HPLC.
-
Schmuck, C., et al. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science.
-
Labtech. A Complete Guide to Mobile Phase and Stationary Phase in HPLC.
-
PerkinElmer. (2023, December 8). Strategies to Enable and Simplify HPLC Polar Compound Separation.
-
BenchChem. Technical Support Center: Chiral HPLC Separation of 1-Butyl-2-methylcyclopentan-1-amine Enantiomers.
-
PharmaGuru. (2025, June 6). How To Improve Resolution In HPLC: 5 Simple Tips.
-
Schmuck, C., et al. (2021, May 25). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science (RSC Publishing).
-
Sigma-Aldrich. Factors Affecting Resolution in HPLC.
-
Mastelf. (2025, February 28). How to Improve HPLC Resolution: Key Factors for Better Separation.
-
Unbound. (2025, March 25). Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods.
-
Medikamenter Quality Services. (2025, July 25). Common Issues in HPLC Analysis.
-
AnalyteGuru. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution.
-
Chrom Tech, Inc. (2025, October 14). Methods for Changing Peak Resolution in HPLC.
-
ResearchGate. (2019). Chiral Separations by High‐Performance Liquid Chromatography.
-
Phenomenex. Chiral HPLC Separations.
-
ResearchGate. (2025, August 6). Synthesis of a chiral amino acid with bicyclo[1.1.1]pentane moiety and its incorporation into linear and cyclic antimicrobial peptides.
-
GALAK Chromatography. 4 Common Problems & Solutions For HPLC System.
-
National Center for Biotechnology Information. Enantioselective Synthesis of α-Chiral Bicyclo[1.1.1]pentanes via Multicomponent Asymmetric Allylic Alkylation.
-
National Center for Biotechnology Information. (2022, November 24). Development of a High Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD) Method for Determination of Biogenic Amines in Ripened Cheeses.
-
Element Lab Solutions. HPLC Chiral Columns.
-
Royal Society of Chemistry. Development of an HPLC method for the determination of amines in a leukemia mouse model.
-
Chromatography Today. What are the Common Peak Problems in HPLC.
-
Chromatography Online. (2022, April 15). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts.
-
ACS Publications. (2016, November 15). Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor.
-
Analytical Chemistry. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds.
-
Nature Portfolio. (2020, February 6). Transforming C–H Bonds on Bicyclo[1.1.1]pentanes.
-
TCI Chemicals. Bicyclo[1.1.1]pentan-1-amine as Bioisostere of Benzene Ring.
Sources
- 1. researchgate.net [researchgate.net]
- 2. communities.springernature.com [communities.springernature.com]
- 3. Bicyclo[1.1.1]pentan-1-amine as Bioisostere of Benzene Ring | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. researchgate.net [researchgate.net]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. Enantioselective Synthesis of α-Chiral Bicyclo[1.1.1]pentanes via Multicomponent Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pharmaguru.co [pharmaguru.co]
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- 18. researchgate.net [researchgate.net]
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- 20. mastelf.com [mastelf.com]
- 21. pharmaguru.co [pharmaguru.co]
- 22. reagentsstage.cimm2.com [reagentsstage.cimm2.com]
- 23. chromatographytoday.com [chromatographytoday.com]
- 24. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 25. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 26. bvchroma.com [bvchroma.com]
- 27. agilent.com [agilent.com]
- 28. medikamenterqs.com [medikamenterqs.com]
- 29. chromtech.com [chromtech.com]
Technical Support Center: Optimizing Strain-Release Amination for Propyl-Substituted BCPs
Welcome to the technical support center for advanced synthetic applications. This guide is designed for researchers, chemists, and drug development professionals actively working on the functionalization of Bicyclo[1.1.1]pentanes (BCPs). Specifically, we will address the nuances of optimizing strain-release amination reactions for propyl-substituted BCP precursors, a critical transformation for introducing valuable amine pharmacophores.
Bicyclo[1.1.1]pentanes have emerged as indispensable three-dimensional bioisosteres in modern medicinal chemistry, offering a stable, non-planar replacement for moieties like phenyl rings, tert-butyl groups, and alkynes.[1] This substitution can dramatically improve key drug-like properties, including metabolic stability and aqueous solubility.[2] The direct installation of an amine group onto the BCP core via strain-release amination of [1.1.1]propellane is a powerful and convergent strategy.[1][3] However, the presence of substituents, such as a propyl group on the BCP bridge, introduces unique challenges that require careful optimization.
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and field-proven experience.
Mechanism Overview: Photocatalytic Strain-Release Amination
The reaction typically proceeds through a radical-mediated pathway, often initiated by a photocatalyst. The central, highly strained C1-C3 bond of the [1.1.1]propellane precursor is the key to its reactivity.[1] A common mechanism involves the generation of an electrophilic nitrogen-centered radical from an amine precursor. This radical rapidly adds to the electron-rich central bond of the propellane, triggering the ring-opening and forming a BCP-bridgehead radical. This intermediate is then trapped to yield the final aminated BCP product.[4][5]
Caption: General photocatalytic cycle for strain-release amination.
Troubleshooting Guide
This section addresses common issues encountered during the strain-release amination of propyl-substituted BCPs.
Q1: My reaction shows very low or no conversion to the desired product. What are the likely causes?
Answer: This is a common issue that can stem from several factors, often related to the setup of the photocatalytic reaction or the inherent reactivity of the substituted substrate.
Potential Causes & Solutions:
-
Oxygen Contamination: Molecular oxygen is an efficient quencher of the excited state of most photocatalysts and can also intercept radical intermediates.
-
Solution: Ensure your solvent and reaction mixture are rigorously degassed. Standard sparging with argon or nitrogen for 30-60 minutes is good, but for sensitive reactions, 3-4 cycles of freeze-pump-thaw are superior. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Insufficient Light Source: The photocatalyst requires photons of a specific energy (wavelength) to become excited.
-
Solution: Verify that your light source (e.g., LED) emits at the correct wavelength for your chosen photocatalyst (e.g., ~450 nm for many iridium or organic-based catalysts). Check the manufacturer's specifications for the catalyst's absorption maximum. Also, ensure the light source is positioned close to the reaction vessel for maximum photon flux.
-
-
Inherent Substrate Reactivity: Bridge-substituted propellanes can exhibit reduced reactivity compared to the unsubstituted parent compound.[2][6] The propyl group adds steric bulk near the reaction center, which can hinder the approach of the nitrogen radical.
-
Solution: Increase the reaction time. If a standard reaction runs for 12 hours, try extending it to 24 or 36 hours. A moderate increase in temperature (e.g., from 25 °C to 40 °C) can sometimes overcome a higher activation barrier, but be cautious as this can also promote side reactions.
-
-
Inactive Catalyst or Reagents: Reagents can degrade over time.
-
Solution: Use freshly purchased or purified photocatalyst and amine precursors. Ensure the [1.1.1]propellane solution, which is often prepared and stored, has been properly handled and is not expired.[2] Run a control reaction with unsubstituted [1.1.1]propellane to confirm that all other components are active.
-
Q2: I see the formation of multiple side products and my yield of the desired product is low. How can I improve selectivity?
Answer: Side product formation often indicates that undesired radical pathways are competing with the main reaction.
Potential Causes & Solutions:
-
Homodimerization of Propellane: The BCP bridgehead radical can react with another molecule of propellane, leading to oligomerization. This is more likely at high concentrations.
-
Solution: Decrease the concentration of the [1.1.1]propellane precursor. Perform the reaction under more dilute conditions (e.g., move from 0.1 M to 0.05 M or 0.025 M).
-
-
Hydrogen Atom Abstraction by Nitrogen Radical: Instead of adding to the propellane, the generated nitrogen radical can abstract a hydrogen atom from the solvent or another molecule, quenching the desired reaction.[5] This is particularly problematic with solvents that have weak C-H bonds (e.g., THF).
-
Solution: Switch to a solvent with stronger C-H bonds. Acetonitrile, DMF, or DMSO are often better choices than ethereal solvents. Review the literature for solvent screens performed for similar reactions.
-
-
Incorrect Choice of Amine Precursor: The stability and electrophilicity of the generated nitrogen radical are critical.
-
Solution: Some amine precursors are more efficient than others. N-aminopyridinium salts or N-alkoxyamines are often used to generate the required electrophilic aminyl radicals under photocatalytic conditions.[4] If using a simple amine with a stoichiometric oxidant, the conditions might be too harsh. A switch to a milder, photocatalytic system may be beneficial.
-
Table 1: Key Reaction Parameter Considerations
| Parameter | Standard Condition | Optimization Strategy for Propyl-BCPs | Rationale & Reference |
| Solvent | Acetonitrile (MeCN) | Screen DMF, DMSO | Minimize H-atom abstraction from solvent.[5] |
| Concentration | 0.1 M | Decrease to 0.025 - 0.05 M | Reduce rate of bimolecular side reactions like oligomerization. |
| Catalyst Loading | 1-2 mol% | Increase to 3-5 mol% | Compensate for potentially slower turnover due to substrate steric hindrance. |
| Temperature | Room Temperature (25 °C) | Increase to 35-45 °C | Provide additional energy to overcome higher activation barrier.[1] |
| Reaction Time | 12-24 h | Increase to 36-48 h | Allow the slower reaction to proceed to completion.[6] |
Frequently Asked Questions (FAQs)
Q3: How exactly does the propyl group on the BCP bridge impact the strain-release amination reaction?
Answer: The propyl group, being a simple alkyl chain, primarily exerts a steric effect . It adds bulk to the "side" of the propellane cage, which can physically impede the approach of the aminating reagent to the central C1-C3 bond. This increases the activation energy of the addition step, slowing down the reaction rate compared to unsubstituted propellane. There may also be a minor electronic effect (weakly electron-donating), but the steric influence is generally considered dominant in this context.[2]
Q4: My lab does not have a dedicated photoreactor. Are there alternative, non-photocatalytic methods for this amination?
Answer: Yes. While photocatalysis is a popular modern method due to its mild conditions, strain-release amination can also be achieved through nucleophilic addition using highly activated amine nucleophiles. The Baran group popularized the use of "Turbo amides," which are potent lithium amide bases (e.g., LiN(Bn)₂), for this purpose.[7][8]
The reaction involves the direct nucleophilic attack of the lithium amide on the propellane's central bond, forming a bicyclo[1.1.1]pentyl anion, which is then quenched with a proton source. This method avoids the need for light but requires strictly anhydrous and anaerobic conditions due to the use of highly reactive organolithium species.
Sources
- 1. Frontiers | The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines [frontiersin.org]
- 2. Propellane-free access to bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic chemistry. Strain-release amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Strain Release Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
Validation & Comparative
Comparative Guide: Aqueous Solubility of BCP Amines vs. Aryl Amines
Executive Summary
In modern drug discovery, the "Escape from Flatland" strategy has elevated Bicyclo[1.1.1]pentane (BCP) amines as superior bioisosteres to aryl amines (anilines). While aryl amines are ubiquitous, they frequently suffer from poor aqueous solubility due to planar
The Bottom Line: BCP amines consistently demonstrate 10- to 100-fold higher aqueous solubility than their aniline counterparts. This improvement is driven by two distinct physicochemical factors:
-
The pKa Shift: BCP amines are significantly more basic (
) than anilines ( ), rendering them cationic and highly solvated at physiological pH (7.4). -
Lattice Energy Disruption: The 3D cage structure prevents the tight crystal packing observed in planar aryl systems.
Part 1: The Physicochemical Rationale
To understand the solubility advantage, one must analyze the structural transition from a 2D aromatic system to a 3D saturated cage.
The Basicity Mechanism (The "Smoking Gun")
The most critical differentiator is the basicity of the nitrogen.
-
Aryl Amines (Anilines): The lone pair on the nitrogen is delocalized into the aromatic ring (resonance), drastically reducing basicity. At pH 7.4, anilines are neutral species with poor water interaction.
-
BCP Amines: The BCP core is an electron-withdrawing group (inductive effect) but does not allow resonance delocalization. However, the nitrogen remains sp3 hybridized and available. The resulting
is typically 8–9. At pH 7.4, BCP amines are predominantly protonated (cationic), vastly increasing solvation enthalpy.
Structural Diagram: Aniline vs. BCP Amine
The following diagram illustrates the transition in properties.
Figure 1: Mechanistic comparison of Aniline vs. BCP Amine properties leading to solubility differences.
Part 2: Comparative Data Analysis
The following data summarizes the impact of replacing a phenyl ring with a BCP core in drug-like scaffolds. Data is synthesized from key medicinal chemistry literature (Stepan et al., J. Med. Chem.).[1][2][3][4][5][6][7][8]
Table 1: Physicochemical Property Comparison
| Property | Aryl Amine (Ref: Aniline) | BCP Amine (Bioisostere) | Impact on Solubility |
| Hybridization | Positive: Disrupts crystal packing energy. | ||
| Basicity ( | 3.5 – 5.0 | 8.0 – 9.5 | Critical: Ionization at pH 7.4 drives solubility. |
| LogD (pH 7.4) | High (Lipophilic) | Low (Hydrophilic) | Positive: Lower LogD correlates with higher solubility. |
| Metabolic Stability | Low (CYP oxidation) | High | Neutral: Affects clearance, not solubility. |
| Solubility (Kinetic) | < 10 | > 150 | Major: Often resolves "brick dust" issues. |
Case Study: -Secretase Inhibitor
In the development of Avagacestat analogs, Pfizer scientists replaced a fluorophenyl ring with a BCP moiety.[7]
| Compound | Structure | LogD (7.4) | Solubility (pH 7.4) |
| Aryl Analog | Fluorophenyl-amine | 3.6 | 6 |
| BCP Analog | BCP-amine | 1.8 | > 180 |
| Fold Change | -- | > 30x Increase |
Note: The drastic drop in LogD is due to the protonation of the BCP amine at physiological pH.
Part 3: Experimental Protocols
To validate these properties in your own pipeline, use the following self-validating protocols.
Protocol A: Thermodynamic Solubility (The Gold Standard)
Use this for Lead Optimization candidates where precision is required.
Reagents:
-
PBS Buffer (pH 7.4)
-
HPLC Grade Acetonitrile
-
Reference Standard (e.g., Caffeine or Tamoxifen)
Workflow:
-
Preparation: Weigh 2–5 mg of solid compound into a glass vial.
-
Saturation: Add 500
L of pH 7.4 PBS buffer. Ensure undissolved solid remains (supersaturation). -
Equilibration: Shake at 300 rpm for 24 hours at 25°C.
-
Separation: Centrifuge at 14,000 rpm for 10 minutes or filter using a 0.22
m PVDF filter plate. Critical: Pre-saturate filter to prevent drug loss. -
Quantification: Analyze the filtrate via HPLC-UV or LC-MS/MS against a standard calibration curve prepared in DMSO.
Protocol B: Kinetic Solubility (High Throughput)
Use this for screening large libraries.
Workflow:
-
Source: Start with 10 mM DMSO stock solution.
-
Spike: Add 5
L of stock to 245 L of PBS buffer (2% DMSO final). -
Incubation: Shake for 2 hours at room temperature.
-
Readout: Measure light scattering (Nephelometry) or absorbance at 620 nm.
-
Analysis: Compare signal against a solvent blank. High scattering = Precipitation.
Experimental Workflow Diagram
Figure 2: Decision tree and workflow for solubility assessment.
Part 4: Expert Commentary & Pitfalls
As an Application Scientist, I must highlight the "Double-Edged Sword" of BCP amines.
-
The Permeability Trade-off: While BCP amines solve solubility issues, their high basicity means they are >90% ionized at pH 7.4. This can reduce passive membrane permeability (PAMPA/Caco-2).
-
Mitigation: If permeability drops too low, consider adding electron-withdrawing groups (e.g., fluorine) to the BCP cage or adjacent positions to lower the
back toward 7.0–7.5.
-
-
Chemical Stability: Unlike anilines, BCP amines are chemically stable against oxidation. However, the BCP core itself can be susceptible to acid-catalyzed ring opening under extreme conditions, though it is generally stable under physiological conditions.
-
Metabolic Safety: Replacing an aniline with a BCP amine eliminates the structural alert for idiosyncratic toxicity . Anilines are frequently metabolized to reactive quinone imines or hydroxylamines. The BCP cage cannot form these planar, conjugated toxic metabolites.
References
-
Stepan, A. F., et al. (2012).[3][7][9] "Application of the Bicyclo[1.1.1]pentane Motif as a Nonaromatic Hypervalent Bioisostere of the Phenyl Ring in
-Secretase Inhibitors." Journal of Medicinal Chemistry. -
Mykhailiuk, P. K. (2019).[9] "Bicyclo[1.1.1]pentanes: Synthesis and Application in Medicinal Chemistry." Organic & Biomolecular Chemistry.
-
Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry.
-
Denny, R. A., et al. (2017). "Evaluation of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Group in Inhibitors of the Menin–MLL Interaction." ACS Medicinal Chemistry Letters.
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- 2. The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fujc.pp.ua [fujc.pp.ua]
- 4. mdpi.com [mdpi.com]
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Introduction: The Bicyclo[1.1.1]pentane (BCP) Scaffold and its NMR Puzzle
An In-Depth Comparative Guide to the NMR Spectral Analysis of 3-propylbicyclo[1.1.1]pentan-1-amine
In the modern drive to "escape from flatland," medicinal chemists are increasingly turning to saturated, three-dimensional scaffolds to improve the physicochemical properties of drug candidates.[1] The bicyclo[1.1.1]pentane (BCP) cage, a compact and rigid bioisostere for the para-substituted benzene ring, has emerged as a particularly valuable motif.[2] Its unique strained geometry, however, presents a fascinating challenge for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy. The rigidity of the BCP core leads to unusual chemical shifts and, most notably, significant through-space and long-range coupling constants that are not typically observed in more flexible acyclic or monocyclic systems.[3][4]
The Fundamental NMR Signature of the BCP Core
To understand the spectrum of a substituted BCP, one must first appreciate the NMR characteristics of the parent bicyclo[1.1.1]pentane structure. The molecule contains two types of protons and carbons: the two bridgehead positions (C1, C3) and the three methylene bridge positions (C2, C4, C5).
-
¹H NMR: The spectrum is deceptively simple, showing two signals. The six methylene protons on the "blades" of the propeller-like structure are equivalent and appear as a septet, while the two bridgehead protons appear as a quartet. This splitting arises from the coupling between the bridgehead and methylene protons.
-
¹³C NMR: The parent cage shows two distinct resonances corresponding to the bridgehead and methylene carbons. Computational studies and experimental data for substituted BCPs show that the bridgehead carbons are typically more deshielded than the methylene carbons.[5]
A defining feature of the BCP cage is the significant long-range coupling. The coupling between the two bridgehead protons (⁴JHH) and the coupling between a bridgehead proton and the protons of the opposing methylene bridge are observable. More striking is the through-space coupling between the two bridgehead carbons (¹JCC), which is highly sensitive to the electronic nature of the C1-C3 bond.[5]
Predictive ¹H and ¹³C NMR Analysis of 3-propylbicyclo[1.1.1]pentan-1-amine
The structure of 3-propylbicyclo[1.1.1]pentan-1-amine can be dissected into three key components for NMR analysis: the BCP core, the C1-amine substituent, and the C3-propyl substituent. The electron-withdrawing nature of the amine group and the electron-donating nature of the propyl group will have predictable effects on the chemical shifts of the BCP core atoms.
Figure 1: Structure of 3-propylbicyclo[1.1.1]pentan-1-amine with key atom labels.
Predicted ¹H NMR Spectrum
-
BCP Bridge Protons (H-bridge, 6H): These six equivalent protons on the methylene bridges (C2, C4, C5) are expected to appear as a singlet. In the parent BCP, they are split by the bridgehead protons. However, in a 1,3-disubstituted BCP, there are no bridgehead protons, so the major coupling is removed. The signal will likely be sharp and located in the aliphatic region, estimated around 1.8-2.2 ppm .
-
Propyl Group Protons:
-
Hα (2H, triplet): These methylene protons are adjacent to the BCP cage and a CH₂ group. They will be deshielded by the cage and should appear as a triplet around 1.4-1.6 ppm .
-
Hβ (2H, sextet): These protons are coupled to both the Hα and Hγ protons. They will appear as a multiplet (sextet) around 1.3-1.5 ppm .
-
Hγ (3H, triplet): The terminal methyl group will appear as a clean triplet around 0.9-1.0 ppm .
-
-
Amine Protons (NH₂, 2H): This signal will be a broad singlet, and its chemical shift is highly dependent on solvent and concentration. It could appear anywhere from 1.5-3.5 ppm .
Predicted ¹³C NMR Spectrum
-
BCP Bridgehead Carbons (C1 & C3): These quaternary carbons will be distinct.
-
C1 (amine-substituted): The amine group is electron-withdrawing, which will deshield C1 significantly. Its chemical shift is predicted to be in the 45-55 ppm range.
-
C3 (propyl-substituted): The propyl group has a milder effect. C3 is expected around 35-45 ppm .
-
-
BCP Bridge Carbons (C2, C4, C5): These three equivalent methylene carbons are attached to the two distinct bridgehead carbons. They will be significantly shielded compared to the bridgehead carbons, appearing around 50-55 ppm .
-
Propyl Group Carbons:
-
Cα: Expected around 35-40 ppm .
-
Cβ: Expected around 18-22 ppm .
-
Cγ: The terminal methyl carbon, expected around 13-15 ppm .
-
Comparative Analysis with BCP Analogues
To ground our predictions, we can compare them with experimental data from similar structures reported in the literature. This comparison validates our understanding of substituent effects on the BCP core.
| Compound/Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |
| Predicted: 3-propyl-BCP-1-amine | |||
| H-bridge (6H) | ~1.8-2.2 (s) | This work | |
| C1 (Bridgehead-NH₂) | ~45-55 | This work | |
| C3 (Bridgehead-Pr) | ~35-45 | This work | |
| C-bridge (CH₂) | ~50-55 | This work | |
| Analogue 1: (3-Methyl-BCP-1-yl)methanamine | [2] | ||
| H-bridge (6H) | 1.61 (s) | [2] | |
| C-bridgehead | 39.67, 36.66 | [2] | |
| C-bridge (CH₂) | 50.38 | [2] | |
| Analogue 2: 3-Fluorobicyclo[1.1.1]pentan-1-amine | [6] | ||
| H-bridge (6H) | 2.15 (d, J=3 Hz) | [6] | |
| C1 (Bridgehead-NH₂) | 52.4 (d, J=21 Hz) | [6] | |
| C3 (Bridgehead-F) | 75.9 (d, J=329 Hz) | [6] | |
| C-bridge (CH₂) | 29.3 (d, J=41 Hz) | [6] | |
| Analogue 3: Dibenzyl BCP-1,3-dicarboxylate | [6] | ||
| H-bridge (6H) | 2.39 (s) | [6] | |
| C-bridgehead | 37.6 | [6] | |
| C-bridge (CH₂) | 52.7 | [6] |
Analysis of Comparison:
-
The chemical shift of the BCP bridge protons (H-bridge) is consistently found between 1.6 and 2.4 ppm in 1,3-disubstituted systems, supporting our prediction.[2][6]
-
The bridgehead carbon (C-bridgehead) signals vary significantly based on the substituent, as expected. The highly electronegative fluorine atom in Analogue 2 deshields its attached carbon to ~76 ppm, while the less withdrawing amine and ester groups result in shifts in the 37-53 ppm range.[6] This confirms that C1 and C3 in our target molecule will be distinct and fall within our predicted ranges.
-
The methylene bridge carbons (C-bridge) are less affected by the substituents, consistently appearing in the 50-53 ppm range in the analogues, which aligns perfectly with our prediction.[2][6]
Advanced NMR Techniques for Unambiguous Assignment
While 1D spectra provide a strong foundation, 2D NMR experiments are essential for definitive structural confirmation.[7]
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings through bonds (typically 2-3 bonds). For 3-propylbicyclo[1.1.1]pentan-1-amine, it would show clear correlations within the propyl chain: Hα ↔ Hβ ↔ Hγ . It would also confirm the absence of coupling from the BCP bridge protons, which should show no cross-peaks.[8]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would definitively link Hα to Cα, Hβ to Cβ, Hγ to Cγ, and the BCP bridge protons to the BCP bridge carbons.[7]
-
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons over 2-3 bonds. It is the key to assigning the quaternary bridgehead carbons. We would expect to see:
-
A correlation from the BCP bridge protons to both bridgehead carbons (C1 and C3 ).
-
A correlation from the Hα protons of the propyl group to the adjacent bridgehead carbon, C3 .
-
Figure 2: Workflow for the complete NMR-based structural elucidation of BCP derivatives.
Experimental Protocol: Best Practices for BCP NMR Acquisition
Acquiring high-quality, unambiguous spectra for novel compounds is paramount. The following protocol outlines a self-validating system for the analysis of 3-propylbicyclo[1.1.1]pentan-1-amine.
1. Sample Preparation:
- Accurately weigh approximately 5-10 mg of the purified compound.
- Dissolve the sample in ~0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice.[1] For compounds with potential solubility issues or for observing NH protons, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS, 0.0 ppm), for precise chemical shift referencing.
- Filter the solution through a small plug of glass wool into a clean, high-quality 5 mm NMR tube.
2. 1D NMR Acquisition:
- Instrument: Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.[9]
- ¹H NMR:
- Acquire a standard proton spectrum with 16-32 scans.
- Set the spectral width to cover a range of -1 to 12 ppm.
- Ensure proper shimming to obtain sharp, symmetrical peaks. The singlet of the BCP bridge protons is an excellent signal for assessing shim quality.
- ¹³C NMR:
- Acquire a proton-decoupled ¹³C spectrum. Due to the lower sensitivity of ¹³C, a higher number of scans (e.g., 1024 or more) may be necessary.
- Set the spectral width to cover 0 to 220 ppm.
3. 2D NMR Acquisition:
- Use standard, gradient-selected (gs) pulse programs for COSY, HSQC, and HMBC experiments.
- gs-COSY: Acquire with 2-4 scans per increment over at least 256 increments in the indirect dimension (t₁).
- gs-HSQC: Optimize the experiment for a one-bond ¹JCH coupling constant of ~145 Hz. Acquire with 4-8 scans per increment.
- gs-HMBC: Optimize for a long-range J coupling of 8 Hz. This value is a good compromise for observing both 2-bond and 3-bond correlations. Acquire with 16-64 scans per increment to achieve good signal-to-noise for the crucial quaternary carbon correlations.
4. Data Processing and Analysis:
- Apply appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio before Fourier transformation.
- Phase and baseline correct all spectra carefully.
- Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or TMS (0.00 ppm).[1] Calibrate the ¹³C spectrum accordingly (e.g., CDCl₃ at 77.16 ppm).
- Integrate the ¹H spectrum and normalize the values to a known number of protons (e.g., the 6H singlet of the BCP bridge).
- Analyze the 2D spectra to build the molecular framework, starting with the propyl chain in the COSY and then using HSQC and HMBC to connect it to the BCP core and assign the quaternary carbons.
Conclusion
The NMR analysis of 3-propylbicyclo[1.1.1]pentan-1-amine exemplifies the unique spectroscopic features of the BCP scaffold. While appearing simple at first glance, the ¹H NMR is dominated by a sharp singlet for the six equivalent bridge protons, a hallmark of 1,3-disubstitution. The ¹³C NMR is highly sensitive to the electronic nature of the bridgehead substituents, providing distinct and predictable signals for the quaternary carbons. A comparative approach, using data from known analogues, provides a powerful tool for validating these predictions. For unambiguous assignment, a combination of 2D NMR experiments, particularly COSY, HSQC, and HMBC, is indispensable. The workflow and protocols described herein offer a robust guide for researchers, enabling confident structural characterization of novel BCP derivatives in the quest for next-generation therapeutics.
References
-
ResearchGate. Figure S7. 1 H-NMR spectrum of bicyclo[1.1.1]pentane-1,3-diylbis(diphenylmethanol) (13) in CDCl3. Available from: [Link].
-
Pecul, M., et al. (2001). Ab initio calculations of the NMR spectra of [1.1.1]propellane and bicyclo[1.1.1]pentane. Physical Chemistry Chemical Physics, 3(11), 1986-1992. Available from: [Link].
-
Jolliffe, J. D., et al. (2023). Direct Synthesis of Bicyclo[1.1.1]pentanes by Sequential C–C, C–C Functionalization Reactions. Journal of the American Chemical Society. Available from: [Link].
-
Mykhailiuk, P. K. (2024). Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. French-Ukrainian Journal of Chemistry, 12(01), 110-115. Available from: [Link].
-
Chemistry LibreTexts. (2023). NMR - Interpretation. Available from: [Link].
-
Della, E. W., et al. (1995). Ab initio and experimental study of NMR coupling constants in bicyclo[1.1.1]pentane. Journal of the Chemical Society, Faraday Transactions, 91(22), 4031-4035. Available from: [Link].
-
Pecul, M., et al. (2001). Ab initio calculations of the NMR spectra of [1.1.1]propellane and bicyclo[1.1.1]pentane. Physical Chemistry Chemical Physics, 3, 1986. Available from: [Link].
-
Lazzeretti, P., et al. (1995). Ab initio and experimental study of NMR coupling constants in bicyclo[1.1.1]pentane. Journal of the Chemical Society, Faraday Transactions, 91, 4031. Available from: [Link].
-
Sivanandam, M., et al. (2018). Constant-time 2D and 3D through-bond correlation NMR spectroscopy of solids under 60 kHz MAS. Journal of Magnetic Resonance, 297, 1-8. Available from: [Link].
-
Hagele, G., et al. (2002). ''Through-space'' nuclear spin–spin couplings in ferrocenyl polyphosphanes and diphosphino cavitands. Comptes Rendus Chimie, 5(3), 193-201. Available from: [Link].
-
OpenOChem Learn. Interpreting NMR. Available from: [Link].
-
Gerasika, N., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9583-9594. Available from: [Link].
-
Gerasika, N., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry. Available from: [Link].
-
Barskiy, D. A., et al. (2022). Through-Space Multinuclear NMR Signal Enhancement Induced by Parahydrogen and Radiofrequency Amplification by Stimulated Emission of Radiation. Journal of the American Chemical Society, 144(1), 359-370. Available from: [Link].
-
Alkorta, I., et al. (2014). Dihydrogen contacts observed by through-space indirect NMR coupling. Chemical Communications, 50(69), 9905-9908. Available from: [Link].
-
Bullpitt, M. L., et al. (1976). The 1H nuclear magnetic resonance spectra of 6-substituted bicyclo[3.1.0] hex-2-enes. Journal of the Chemical Society, Perkin Transactions 2, (1), 32-35. Available from: [Link].
-
Chad's Prep. (2018). 15.6a Interpreting NMR Example 1 | Organic Chemistry. YouTube. Available from: [Link].
-
Macmillan Group. (2025). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Chem. Available from: [Link].
-
Bull, J. A., et al. (2014). Expedient synthesis of 3-phenylbicyclo[1.1.1]pentan-1-amine via metal-free homolytic aromatic alkylation of benzene. Chemical Communications, 50(79), 11717-11719. Available from: [Link].
-
AZoM. (2019). Inverse Heteronuclear Correlation - 2D NMR Experiments. Available from: [Link].
-
Antonov, L., et al. (2017). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry, 55(10), 923-929. Available from: [Link].
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Safety Operating Guide
Operational Guide: Disposal of 3-propylbicyclo[1.1.1]pentan-1-amine hydrochloride
Executive Summary & Chemical Profile
This guide defines the disposal protocols for 3-propylbicyclo[1.1.1]pentan-1-amine hydrochloride . As a researcher, you recognize this compound not merely as an amine salt, but as a high-value bioisostere used to mimic phenyl or tert-butyl groups in drug discovery.
While the hydrochloride salt form stabilizes the reactive bridgehead amine, the bicyclo[1.1.1]pentane (BCP) core possesses significant ring strain (~65 kcal/mol). Consequently, disposal procedures must account for both chemical stability and potential unknown biological activity .
Physicochemical Data for Disposal Assessment
| Property | Specification | Operational Implication |
| Molecular Formula | C₈H₁₅N · HCl | Nitrogenous organic waste. |
| Physical State | White to off-white solid | Hygroscopic; protect from moisture to prevent caking/hydrolysis. |
| Acidity (pH) | Acidic in solution | Corrosive to mucous membranes; requires pH adjustment if in aqueous waste. |
| Reactivity | Nucleophilic Core (masked) | INCOMPATIBLE with strong oxidizers (e.g., bleach, peroxides). |
| Bioactivity | High (Potential) | Treat as a Potent Compound due to bioisosteric design. |
Hazard Analysis & Pre-Disposal Stabilization
The Core Directive: Never treat BCP-amines as "generic" organic waste. Their design purpose—to penetrate biological membranes and mimic metabolic substrates—requires that we treat them as hazardous pharmacophores until destroyed.
Critical Incompatibilities
-
Oxidizing Agents: Do not mix with nitrates, perchlorates, or peroxides. The amine functionality can form explosive or toxic nitrogen oxides/nitrosamines upon oxidation.
-
Strong Bases: Adding strong base liberates the free amine, which is significantly more volatile and reactive than the HCl salt. Keep the waste stream acidic to neutral (pH 4–7).
Waste Stream Management (Decision Logic)
The following workflow dictates the segregation of this compound. We utilize a "Cradle-to-Grave" tracking approach to ensure RCRA compliance.
Diagram 1: Disposal Decision Matrix
Caption: Logic flow for segregating BCP-amine waste based on physical state and solvent co-contaminants.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound or Spill Debris)
Objective: Containment of potentially bioactive dust.
-
PPE: Nitrile gloves (double-gloved recommended), lab coat, safety glasses. If handling >1g of fine powder, use a powder hood or N95 respirator.
-
Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.
-
Labeling:
-
Primary Constituent: 3-propylbicyclo[1.1.1]pentan-1-amine HCl.[1]
-
Hazard Checkboxes: [x] Toxic [x] Irritant.
-
RCRA Code: If not specifically listed, apply D001 (Ignitable) if mixed with solvents, or treat as Non-Regulated Chemical Waste (but incinerate as hazardous).
-
-
Sealing: Wipe the threads of the jar before closing to prevent salt accumulation, which can compromise the seal.
Protocol B: Liquid Waste (Reaction Mixtures)
Objective: Prevent formation of volatile free amines.
-
Segregation: Determine if the solvent is Halogenated (DCM) or Non-Halogenated (Methanol/DMSO).
-
pH Control: Do not mix with high pH waste (e.g., sodium hydroxide solutions).
-
Reasoning: High pH converts the non-volatile HCl salt into the volatile free amine, increasing inhalation risk and odor issues.
-
-
Container: Standard safety waste carboy (HDPE or Coated Glass).
-
Venting: Ensure the cap is vented if there is any risk of residual reaction (e.g., if unquenched reagents are present).
Emergency Response: Spill Procedures
In the event of a spill, immediate containment is required to prevent environmental release.[2]
Diagram 2: Spill Response Logic
Caption: Immediate tactical response for laboratory spills of BCP-amine salts.
Regulatory & Compliance (RCRA)
While this specific CAS is not currently listed on EPA P-lists or U-lists, it must be characterized by the generator (you).
-
Waste Determination: Due to its use as a drug intermediate, the safest regulatory path is to classify it as "Hazardous Waste - Toxic" pending specific toxicity data.
-
Disposal Method: Incineration is the only acceptable method. Never flush down the drain. The BCP cage is metabolically stable and may persist in water treatment systems.
References
-
National Institutes of Health (NIH). The NIH Drain Discharge Guide.[3] (Provides the "Prohibited from Drain Disposal" standard for uncharacterized research chemicals). [Link]
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators: Managing Your Waste. (RCRA guidelines for waste characterization). [Link]
-
Kan, K. et al. "Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane." Nature Communications, 2020. (Establishes the nucleophilicity and reactivity profile of the BCP core). [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
